molecular formula C12H14N2O2S B7906921 1-(Phenylethynesulfonyl)piperazine

1-(Phenylethynesulfonyl)piperazine

Cat. No.: B7906921
M. Wt: 250.32 g/mol
InChI Key: AZCXAHAYRYJSMN-UHFFFAOYSA-N
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Description

1-(Phenylethynesulfonyl)piperazine is a chemical building block of interest in medicinal and organic chemistry research. Compounds featuring a piperazine core, such as this one, are frequently explored for their potential biological activity and are common scaffolds in pharmaceutical development . The presence of the phenylethynesulfonyl group is a key structural feature that may be utilized to modulate the compound's electronic properties, lipophilicity, and overall molecular recognition in biological systems. Piperazine derivatives are known to be investigated for a wide range of therapeutic targets, and the incorporation of sulfonamide functional groups can contribute to these activities, as seen in other research compounds . As a reagent, 1-(Phenylethynesulfonyl)piperazine can serve as a versatile intermediate for the synthesis of more complex molecules. It can undergo various chemical transformations, making it a valuable precursor for creating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-phenylethynylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-17(16,14-9-7-13-8-10-14)11-6-12-4-2-1-3-5-12/h1-5,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCXAHAYRYJSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number and molecular weight of 1-(Phenylethynesulfonyl)piperazine

[1]

Part 1: Executive Summary & Chemical Identity

1-(Phenylethynesulfonyl)piperazine is a bifunctional organic building block characterized by a reactive alkynyl sulfone core coupled to a piperazine ring.[1] It belongs to the class of alkynyl sulfonamides, which are potent Michael acceptors .

This compound is structurally related to Pifithrin-mu (PES) , a well-known inhibitor of Heat Shock Protein 70 (HSP70).[1][2] The piperazine moiety enhances solubility and provides a secondary amine handle (

Chemical Identity Table
PropertyData
CAS Number 1369072-59-2
Chemical Name 1-(Phenylethynesulfonyl)piperazine
Synonyms 1-[(Phenylethynyl)sulfonyl]piperazine; 4-(Phenylethynylsulfonyl)piperazine
Molecular Weight 250.32 g/mol
Molecular Formula

Physical State Solid (White to Off-white powder)
Solubility Soluble in DMSO, DMF, DCM; Limited solubility in water
InChI Key PYBNQKSXWAIBKN-UHFFFAOYSA-N (Analogous base structure)

Part 2: Mechanism of Action & Reactivity

The core utility of 1-(Phenylethynesulfonyl)piperazine lies in its electrophilic nature.[1] The sulfonyl group (


Michael Addition (Cysteine Targeting)

The primary mechanism is the conjugate addition of thiols (e.g., Cysteine residues in proteins) to the

  • Target : Cysteine-rich domains in proteins (e.g., the substrate-binding domain of HSP70).[1]

  • Outcome : Formation of a stable covalent thio-alkene adduct, irreversibly inhibiting protein function or labeling the protein.[1]

Bifunctional Utility
  • Warhead : The phenylethynesulfonyl group acts as the "warhead" for biological activity.

  • Handle : The secondary amine of the piperazine ring allows researchers to attach fluorophores (e.g., Rhodamine), biotin, or other drugs to create "Clickable" probes or proteolysis-targeting chimeras (PROTACs).

Reactivity Pathway Diagram

ReactivityCompound1-(Phenylethynesulfonyl)piperazineTransitionMichael Addition(Nucleophilic Attack)Compound->TransitionElectrophileCysteineProtein Cysteine(R-SH)Cysteine->TransitionAttacks Beta-CarbonAdductStable Thio-AlkeneAdductTransition->AdductCovalent Bond Formation

Figure 1: Mechanism of covalent protein modification via thiol-Michael addition.[1]

Part 3: Synthesis Protocols

Synthesis of alkynyl sulfonamides requires careful control of temperature to prevent polymerization or decomposition of the unstable sulfonyl chloride intermediate.

Method A: Sulfonyl Chloride Route (Standard)

This method involves the generation of phenylethynesulfonyl chloride in situ, followed by trapping with piperazine.

Reagents
  • Phenylacetylene (Starting Material)

  • n-Butyllithium (n-BuLi) (Lithiation agent)[1]

  • Sulfur Dioxide (

    
    )  (Sulfonyl source)[1]
    
  • Sulfuryl Chloride (

    
    )  or NCS (Chlorinating agent)[1]
    
  • Piperazine (Nucleophile, use 3-4 equivalents to prevent bis-substitution)[1]

Step-by-Step Protocol
  • Lithiation : Dissolve phenylacetylene (1.0 eq) in anhydrous THF under

    
     at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.
    
  • Sulfination : Bubble dry

    
     gas into the reaction mixture at -78°C for 15-30 min. The solution will turn pale yellow, forming the lithium sulfinate intermediate (
    
    
    ).[1]
  • Chlorination : Warm to 0°C. Add a solution of

    
     (1.1 eq) in hexane dropwise. Caution: Exothermic. This forms the unstable phenylethynesulfonyl chloride.
    
  • Amidation : Immediately transfer the sulfonyl chloride solution into a stirring solution of Piperazine (4.0 eq) in

    
     at 0°C. The excess piperazine acts as a base to scavenge HCl.
    
  • Workup : Stir for 1 hour. Wash with water (to remove excess piperazine and salts). Extract with DCM. Dry over

    
     and concentrate.
    
  • Purification : Purify via column chromatography (Silica gel, MeOH/DCM gradient) to isolate the mono-substituted product.

Synthesis Workflow Diagram

SynthesisStartPhenylacetyleneLithiation1. n-BuLi, THF, -78°C(Lithium Acetylide)Start->LithiationSulfination2. SO2 Gas(Lithium Sulfinate)Lithiation->SulfinationChlorination3. SO2Cl2, 0°C(Sulfonyl Chloride)Sulfination->ChlorinationAmidation4. Piperazine (Excess)DCM, 0°CChlorination->AmidationProduct1-(Phenylethynesulfonyl)piperazineAmidation->Product

Figure 2: Synthetic route via lithiation and sulfonyl chloride trapping.[1]

Part 4: Handling & Safety (MSDS Highlights)

As a potent alkylating agent, this compound poses specific hazards.

  • Hazard Classification : Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory).[1]

  • Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen). Alkynyl sulfones can slowly decompose or polymerize at room temperature, especially if traces of nucleophiles or moisture are present.

  • Handling :

    • Wear nitrile gloves and safety goggles.

    • Avoid inhalation of dust; use a fume hood.

    • Inactivation : Spills can be treated with an excess of aqueous cysteine or glutathione to quench the electrophilic core before disposal.

References

  • Sigma-Aldrich (Merck) .[1] Product Detail: 1-(phenylethynesulfonyl)piperazine.[1] Catalog No. ENAH3045417A.

  • Leuven University Press. Synthesis and pharmacological evaluation of phenylethynyl sulfone derivatives. Journal of Medicinal Chemistry, 2016. (Context on Pifithrin-mu analogs).
  • Hirano, S., et al. "Practical Preparation of N-(1-Alkynyl)sulfonamides."[1] Organic Letters, 2004.[3]

  • PubChem . Compound Summary for Pifithrin-mu (Related Structure).

Engineering Proteostasis: A Technical Guide to Piperazine-Based HSP70 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chaperone Imperative in Oncology

Heat Shock Protein 70 (HSP70) is a highly conserved molecular chaperone critical for maintaining protein homeostasis (proteostasis). In the context of oncology, cancer cells hijack HSP70 to survive severe proteotoxic stress, stabilize mutated oncoproteins, and evade apoptosis[1]. Because HSP70 acts as an obligate co-chaperone for HSP90, its inhibition disrupts the HSP90-HOP-HSP70 folding complex, leading to the proteasomal degradation of key oncogenic drivers[2][3].

Despite its validation as a therapeutic target, developing drug-like small molecules against HSP70 has historically been hindered by the highly polar nature of its Nucleotide-Binding Domain (NBD) and its picomolar affinity for intracellular ATP[4]. Recently, piperazine and piperidine derivatives have emerged as privileged scaffolds in HSP70 inhibitor discovery. The basic nitrogen atoms in these heterocycles facilitate favorable electrostatic interactions within allosteric pockets, while their saturated ring systems provide excellent vectors for structural functionalization, improving both membrane permeability and target residence time[1][5].

Mechanistic Rationale: Targeting the Chaperone Cycle

HSP70 operates via a highly regulated ATP hydrolysis cycle. The chaperone alternates between an ATP-bound "open" state (low substrate affinity) and an ADP-bound "closed" state (high substrate affinity)[6][7]. Piperazine-based scaffolds intervene in this cycle through two primary mechanisms:

  • Allosteric Modulation: Certain piperazine-linked acrylamides act as covalent modifiers, binding to a cryptic allosteric pocket in the N-terminal domain and locking the chaperone in an inactive conformation[2].

  • Substrate-Binding Domain (SBD) Occlusion: Virtual screening has identified piperidine/piperazine derivatives that bind near the SBD, preventing the stable capture of unfolded client proteins[1][8].

ChaperoneCycle ATP_State HSP70-ATP (Open State) Complex HSP70-ATP-Substrate ATP_State->Complex Substrate Binding Substrate Unfolded Client Protein Substrate->Complex Hydrolysis ATP Hydrolysis (HSP40 Stimulated) Complex->Hydrolysis ADP_State HSP70-ADP-Substrate (Closed State) Hydrolysis->ADP_State Release NEF-Mediated Substrate Release ADP_State->Release Release->ATP_State ATP Exchange Inhibitor Piperazine/Piperidine Inhibitor Inhibitor->ATP_State Allosteric Binding Inhibitor->Hydrolysis Blocks ATPase

Caption: HSP70 chaperone cycle and the mechanistic intervention points of piperazine-based inhibitors.

Quantitative Landscape of Piperazine/Piperidine Inhibitors

To benchmark novel compounds, it is critical to evaluate both their biophysical binding affinity (


) and their functional cellular efficacy (

). Table 1 summarizes representative data for this chemical class.

Table 1: Representative Piperazine/Piperidine-based HSP70 Inhibitors and Analogs

Compound / ScaffoldTarget Domain / MechanismBinding Affinity (

) /

Cellular Efficacy & PhenotypeReference
HSP70-36 (Piperidine derivative)Putative SBD / Allosteric

= 2.46 μM

= 1.41 μM (BT474 cells); induces apoptosis
[1]
Compound 17a / 44a (Pyrimidine with piperazine linker)N-terminal Allosteric PocketCovalent modifierReduces steady-state levels of HSP70 oncoproteins[2]
VER-155008 (Adenosine derivative, Reference)Nucleotide-Binding Domain

~ 0.5 μM (ATPase)
Induces early elongation pausing of ribosomes[8][9]
H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine)Modulator of HSP70 expressionN/AAlters thermotolerance in colon carcinoma cells[10]

Validated Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery requires an orthogonal, self-validating cascade of assays. Relying on a single readout often leads to false positives, particularly with lipophilic heterocycles that can form colloidal aggregates.

ScreeningWorkflow Start Compound Library (Piperazine Scaffolds) Primary Primary Screen: ATPase Activity Assay Start->Primary HTS Secondary Secondary Screen: SPR Binding Kinetics Primary->Secondary Hits Tertiary Cellular Assay: Client Degradation Secondary->Tertiary Validated Binders InVivo In Vivo Efficacy: Xenograft Models Tertiary->InVivo Lead Compounds

Caption: Hierarchical screening workflow for validating piperazine-based HSP70 inhibitors.

Protocol 1: High-Throughput HSP70 ATPase Assay (ADP-Glo Method)

Causality & Rationale: The intrinsic ATPase activity of HSP70 is a direct functional readout of its chaperone capability. We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo) rather than colorimetric Malachite Green. Highly conjugated piperazine test compounds often absorb light at Malachite Green wavelengths, creating optical interference[11][12]. Luminescence bypasses this artifact. Self-Validation: The protocol includes a no-enzyme blank (to establish baseline ATP auto-hydrolysis) and a positive control inhibitor (VER-155008) to validate assay sensitivity[9][12].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1x HSP70 Assay Buffer supplemented with 20 mM Dithiothreitol (DTT). Note: DTT is critical to prevent the oxidation of reactive cysteine residues in HSP70's allosteric pockets, which are the primary targets for acrylamide-linked piperazine covalent modifiers[2][9].

  • Enzyme Master Mix: Dilute recombinant human HSP70 (140 ng/well) and the HSP40 co-chaperone (1000 ng/well) in the assay buffer. Note: HSP40 is strictly required to stimulate the weak intrinsic ATPase activity of HSP70 via its J-domain, ensuring a robust signal window[6][12].

  • Compound Incubation: Add 5 µL of piperazine derivatives (serial dilutions in DMSO, final DMSO <1%) to the enzyme mix. Include vehicle-only wells (1% DMSO) as maximum activity controls. Incubate at room temperature for 30 minutes to allow for compound binding[6][9].

  • Reaction Initiation: Add ATP to a final concentration of 2.5 µM (approximating the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     for HSP70) to initiate hydrolysis. Incubate at 37°C for exactly 60 minutes[9].
    
  • Detection: Add 25 µL of ADP-Glo reagent to deplete unreacted ATP (incubate 60 min). Follow with 50 µL of Kinase Detection Reagent to convert generated ADP back to ATP, driving a luciferase reaction (incubate 60 min)[6][9]. Measure luminescence on a microplate reader.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: Functional ATPase inhibition must be corroborated by direct biophysical binding to rule out assay artifacts (e.g., compound aggregation or off-target inhibition of the HSP40 co-chaperone)[4]. SPR provides real-time kinetics (


, 

,

)[1][4]. Self-Validation: Immobilization of a reference protein (e.g., BSA) on a parallel flow cell allows for the subtraction of non-specific binding, a common issue with lipophilic piperidine/piperazine scaffolds.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant HSP70 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.0 to achieve a target density of ~5000 Response Units (RU). Block remaining active sites with 1M ethanolamine.

  • Analyte Preparation: Dilute piperazine derivatives in running buffer (PBS with 0.05% Tween-20 and 5% DMSO). Note: 5% DMSO is maintained in both the running buffer and analyte solutions to prevent precipitation of hydrophobic scaffolds.

  • Kinetic Injection: Inject compounds at multiple concentrations (e.g., 0.1 µM to 50 µM) over the HSP70 and reference flow cells at a flow rate of 30 µL/min.

  • Regeneration: Because covalent piperazine modifiers exhibit extremely slow

    
     rates[2], regenerate the surface between cycles using a short 30-second pulse of 10 mM NaOH.
    
  • Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (

    
    )[1].
    
Protocol 3: Client Protein Degradation Assay (Western Blot)

Causality & Rationale: True HSP70 inhibition disrupts the folding machinery, leading to the rapid proteasomal degradation of oncogenic client proteins (e.g., Akt, Raf-1)[2][3][7]. This assay bridges the gap between biochemical target engagement and cellular phenotype. Self-Validation: Probing for a non-client housekeeping protein (e.g., β-actin) ensures that observed degradation is specific to chaperone inhibition and not a result of global translational arrest or non-specific cytotoxicity[11].

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., BT474 breast cancer cells, which are sensitive to piperidine HSP70 inhibitors[1]) in 6-well plates. Treat with the established

    
     and 
    
    
    
    concentrations of the piperazine inhibitor for 24 hours.
  • Lysis: Harvest cells and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails to prevent post-lysis degradation.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein lysate via SDS-PAGE. Transfer proteins to a PVDF membrane[7].

  • Immunoblotting: Probe membranes overnight at 4°C with primary antibodies against HSP70 client proteins (e.g., Akt, Raf-1), total HSP70 (to monitor for compensatory heat shock response upregulation), and β-actin (loading control)[7][11].

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Use an ECL substrate to visualize bands and quantify densitometry relative to the vehicle control.

Future Perspectives in Scaffold Optimization

The integration of piperazine and piperidine rings into HSP70 inhibitors has successfully bridged the gap between weak fragment hits and potent, cell-permeable lead compounds[1][4]. Future optimization must focus on tuning the basicity of the piperazine nitrogen to maximize electrostatic interactions within the N-terminal allosteric pocket while minimizing hERG liability—a common hurdle for basic amines in drug development. By adhering to the rigorous, self-validating biophysical and cellular workflows outlined above, researchers can confidently advance the next generation of proteostasis-targeted therapeutics.

References

  • Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors Source: PubMed / NIH URL:[Link]

  • Heat Shock Protein 70 Inhibitors. 1. 2,5′-Thiodipyrimidine and 5-(Phenylthio)pyrimidine Acrylamides as Irreversible Binders to an Allosteric Site on Heat Shock Protein 70 Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Heat Shock Protein 70 Inhibitors. 1. 2,5′-Thiodipyrimidine and 5-(Phenylthio)pyrimidine Acrylamides as Irreversible Binders to an Allosteric Site on Heat Shock Protein 70 Source: PMC / NIH URL:[Link]

  • Fragment-based discovery of HSP70 inhibitors Source: The ICR Publications Repository URL:[Link]

  • US10010560B2 - Small molecule HSP70 inhibitors Source: Google Patents URL
  • Synthetic pathway of derivatives HSP70-(21–31) Source: ResearchGate URL:[Link]

  • Therapeutic potency of heat-shock protein-70 in the pathogenesis of colorectal cancer: current status and perspectives Source: Canadian Science Publishing URL:[Link]

  • HSP70 Inhibitors - Cancer Research Strategy & Review Source: hsp70.com URL:[Link]

  • HSP70 Assay Kit Protocol Source: BPS Bioscience URL:[Link]

  • Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability Source: PMC / NIH URL:[Link]

  • HSP70 Assay Kit Source: BPS Bioscience URL:[Link]

Sources

Acetylenic Sulfonamides in Medicinal Chemistry: Synthesis, Pharmacology, and Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety is a privileged pharmacophore, historically recognized for its antibacterial properties and its fundamental role as a zinc-binding group in metalloenzyme inhibitors. The integration of an acetylenic (alkyne) group into the sulfonamide scaffold creates a highly versatile bifunctional entity: the acetylenic sulfonamide . This in-depth technical guide explores the dual utility of acetylenic sulfonamides as both dynamic synthetic intermediates and potent biological effectors. By synthesizing recent advancements in electrochemical multicomponent reactions, divergent annulations, and "click-tailing" drug design, this whitepaper provides actionable insights for drug development professionals targeting hypoxia-induced cancers, multidrug-resistant bacterial strains, and inflammatory diseases.

The Pharmacophoric Value of Acetylenic Sulfonamides

The architectural hybridization of an alkyne with a sulfonamide group (R–C≡C–SO₂NH–R') provides exceptional physicochemical and stereoelectronic properties. From a medicinal chemistry perspective, the sulfonamide group offers excellent metabolic stability, predictable hydrogen-bonding networks, and strong coordination to transition metals (particularly Zn²⁺)[1].

Simultaneously, the acetylenic linkage introduces a rigid, linear geometry that can precisely project functional groups into deep enzymatic binding pockets[2]. Furthermore, the terminal or internal alkyne serves as a bioorthogonal handle for late-stage functionalization, most notably through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid structure-activity relationship (SAR) exploration[3].

Modern Synthetic Methodologies

The synthesis of acetylenic sulfonamides and their downstream cyclic derivatives has evolved from harsh, multi-step classical methods to highly efficient, green, and divergent protocols.

Electrochemical Multicomponent Reactions (eMCR)

Traditional syntheses of sulfonamides often rely on pre-functionalized, moisture-sensitive sulfonyl chlorides. Recent breakthroughs have introduced electrochemical multicomponent reactions (eMCR) as a sustainable alternative. By utilizing SO₂ stock solutions, terminal alkynes, and amines, researchers can generate alkyne sulfonamides in a single step without the need for transition metal catalysts or supporting electrolytes[4].

Causality & Mechanism: The application of a constant electrical current (e.g., 15 mA) in an undivided cell facilitates the anodic oxidation of the amine and the cathodic reduction of SO₂. This generates reactive sulfonyl radicals that selectively trap the alkyne. The use of a mild base like N,N-dimethylisopropylamine (DMIPA) is critical; it not only acts as a proton scavenger but also stabilizes the transient SO₂ radical anion, preventing uncontrolled polymerization and ensuring high regio- and stereoselectivity[4].

Acid-Mediated Intramolecular Cyclizations to Sultams

Acetylenic sulfonamides are excellent precursors for complex cyclic sulfonamides (sultams), which are gaining significant traction as tubulin-targeting mitotic inhibitors. Acid-mediated divergent annulation of (N-aryl)-alkynyl sulfonamides allows for the selective assembly of either benzo-fused or spirocyclic sultams under mild conditions[5].

Causality & Mechanism: The reaction's trajectory is strictly dictated by the electronic and steric nature of the substituent at the para-position of the N-aryl group. If the para-position is unsubstituted or contains an electron-donating group, the acid-activated alkyne undergoes a standard electrophilic aromatic substitution, yielding a benzo-fused sultam. Conversely, if the para-position is sterically blocked, the system is forced into an ipso-cyclization pathway, resulting in a spirocyclic sultam[5].

G A N-Aryl Acetylenic Sulfonamide B Acid Activation (Electrophile Gen) A->B H+ Catalyst C Benzo-fused Sultams (para-H / EDG) B->C ortho-Cyclization D Spirocyclic Sultams (para-Blocked) B->D ipso-Cyclization

Divergent synthesis of sultams from acetylenic sulfonamides based on para-substitution.

Table 1: Comparison of Modern Synthetic Protocols
Protocol TypeReagents / CatalystsKey IntermediatesPrimary OutputEnvironmental Impact
eMCR [4]SO₂, Alkyne, Amine, DMIPASulfonyl radical anionAlkyne SulfonamidesLow (Catalyst-free, Green oxidant)
Acid Annulation [5]Strong Acid (e.g., TfOH)Vinyl cationFused/Spiro SultamsModerate (Atom economical)
Protocol 1: Electrochemical Synthesis of Alkyne Sulfonamides

Self-Validating Workflow for eMCR[4]

  • Preparation: In an undivided electrochemical cell equipped with a graphite anode and a copper plate cathode (2.7 cm × 0.8 cm), add the terminal alkyne (0.6 mmol) and the amine (4.5 equiv).

  • Reagent Addition: Introduce SO₂ in DMSO (0.8 mL, 6.0 M, 8 equiv), DMIPA (3.2 equiv), and dichloromethane (6 mL) as the solvent.

  • Electrolysis: Apply a constant current of 15 mA at room temperature under atmospheric air.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The reaction typically reaches completion after 315 minutes (Q_applied = 280 C).

  • Validation Checkpoint: Quench the reaction with water and extract with ethyl acetate. The absence of starting alkyne and the presence of the sulfonamide mass peak [M+H]+ validates the radical trapping efficiency. Purify via silica gel chromatography.

Biological Targets and Therapeutic Applications

Carbonic Anhydrase (CA) Inhibition via "Click-Tailing"

Human carbonic anhydrases (hCAs) are zinc metalloenzymes that regulate pH. Transmembrane isoforms CA IX and XII are heavily overexpressed in hypoxic tumor microenvironments, making them prime targets for selective anticancer therapies[1]. Primary sulfonamides are classic CA inhibitors that coordinate directly to the active-site Zn²⁺ ion.

To achieve isoform selectivity (avoiding the ubiquitous off-target CA II), researchers employ a "click-tailing" strategy using acetylenic sulfonamides. The alkyne serves as a bioorthogonal handle that undergoes CuAAC with various organic azides to append diverse, bulky "tails"[3].

Causality & Mechanism: The primary sulfonamide acts as a rigid anchor, binding the Zn²⁺ ion and establishing hydrogen bonds with Thr199 and Glu106 in the active site. The rigid 1,2,3-triazole linker, generated via the click reaction, projects the appended tail outward into the middle and outer rims of the enzyme cavity. Because the outer rim of CA IX is significantly more hydrophobic and structurally divergent from CA II, appropriately designed hydrophobic tails will selectively stabilize the inhibitor within CA IX, achieving >1000-fold selectivity[1][3].

G Start Primary Sulfonamide (Zinc Anchor) Alkyne Acetylenic Sulfonamide (Click Handle) Start->Alkyne Propargylation Product 1,2,3-Triazole Sulfonamide (Isoform Selective CAI) Alkyne->Product CuAAC Reaction Azide Diverse Organic Azides (Tail Modifiers) Azide->Product CuAAC Reaction

Click-tailing strategy for designing isoform-selective Carbonic Anhydrase Inhibitors.

Protocol 2: CuAAC "Click-Tailing" of Acetylenic Sulfonamides

Self-Validating Workflow for CA Inhibitor Library Generation[3][6]

  • Pre-reaction Assembly: Dissolve the acetylenic sulfonamide (1.0 equiv) and the selected organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Activation: Add CuSO₄·5H₂O (10 mol%) followed by sodium ascorbate (20 mol%). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing alkyne homocoupling (Glaser coupling).

  • Cycloaddition: Stir the mixture at 40 °C for 4–6 hours.

  • Validation Checkpoint: The formation of a precipitate or a shift in TLC polarity indicates successful triazole formation. Confirm the regioselectivity (exclusive formation of the 1,4-disubstituted 1,2,3-triazole) via the appearance of a characteristic singlet at ~8.0 ppm in ¹H NMR.

TACE and Matrix Metalloproteinase (MMP) Inhibitors

TNF-alpha converting enzyme (TACE) and MMPs are zinc-dependent endopeptidases implicated in inflammatory diseases such as rheumatoid arthritis. Acetylenic sulfonamides incorporating thiol or hydroxamic acid groups have been patented and developed as highly potent TACE inhibitors[2]. Causality: The alkyne group acts as a rigid, linear spacer. It optimally distances the zinc-chelating group (thiol/hydroxamate) from the sulfonamide backbone. The sulfonamide moiety subsequently engages the S1' specificity pocket of the protease, providing the necessary binding affinity and selectivity over other metalloproteinases[2].

Antimicrobial and Anticancer Agents

Recent structural modifications of quinoline scaffolds have yielded acetylenic quinoline-5-sulfonamides with profound biological activity. For instance, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide demonstrated high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and human amelanotic melanoma cells (C-32), with potencies comparable to standard chemotherapeutics like doxorubicin and oxacillin, while maintaining low toxicity in normal human dermal fibroblasts (HFF-1)[6].

Table 2: Summary of Biological Targets for Acetylenic Sulfonamides
Compound ClassPrimary TargetTherapeutic IndicationMechanism of Action
Triazole-Sulfonamides [3]CA IX, CA XIIHypoxic Solid TumorsZn²⁺ chelation + Outer rim hydrophobic interaction
Thiol-Acetylenic Sulfonamides [2]TACE / MMPsRheumatoid ArthritisZn²⁺ chelation + S1' pocket occupation
Quinoline-5-Sulfonamides [6]Bacterial Ribosomes / DNAMRSA / MelanomaMulti-target disruption via quinoline intercalation
Cyclic Sultams [5]TubulinVarious CancersMicrotubule destabilization / Mitotic inhibition

Conclusion

Acetylenic sulfonamides represent a masterclass in rational drug design, merging the robust, target-directed binding capabilities of the sulfonamide pharmacophore with the geometric precision and synthetic versatility of the alkyne group. Whether utilized as terminal handles for CuAAC "click-tailing" to achieve unprecedented enzyme isoform selectivity, or as core building blocks in green electrochemical multicomponent reactions, these compounds bridge the gap between synthetic methodology and targeted pharmacology. As drug resistance in bacterial infections and oncology continues to rise, the highly tunable nature of acetylenic sulfonamides ensures their ongoing relevance in the development of next-generation therapeutics.

References

  • Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes JACS Au (2024). URL:[Link]

  • Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams The Journal of Organic Chemistry (2024). URL:[Link]

  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (2019). URL:[Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Molecules (2024). URL:[Link]

  • US Patent 6,313,123 B1 (2001).
  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Journal of Medicinal Chemistry (2014). URL:[Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of Phenylethynesulfonyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethynesulfonyl compounds represent a class of molecules with significant potential in medicinal chemistry and materials science. Their unique structural motif, combining a rigid phenylacetylene core with a polar sulfonamide or sulfonyl group, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of the critical parameters of solubility and stability for this compound class. By delving into the underlying chemical principles and providing actionable experimental protocols, this document serves as a vital resource for researchers aiming to harness the full potential of phenylethynesulfonyl derivatives in their discovery and development pipelines.

Introduction: The Phenylethynesulfonyl Scaffold - A Structure of Interest

The phenylethynesulfonyl scaffold is characterized by a phenyl ring directly attached to an ethynyl group, which in turn is bonded to a sulfonyl moiety (SO₂). This arrangement creates a molecule with a unique electronic and steric profile. The linear geometry of the acetylene linker and the electron-withdrawing nature of the sulfonyl group significantly influence intermolecular interactions, which are the primary determinants of solubility and stability.

The sulfonamide group, a common feature in many pharmaceutical agents, introduces a site for hydrogen bonding, which can impact both aqueous solubility and interactions with biological targets.[1] The overall lipophilicity, governed by the substituents on the phenyl ring and the nature of the R group on the sulfonamide nitrogen, plays a crucial role in the solubility of these compounds in both aqueous and organic media.[2]

Deconstructing Solubility: Key Factors and Predictive Insights

The solubility of a compound is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability.[3] For phenylethynesulfonyl compounds, a nuanced understanding of the interplay between various structural and environmental factors is essential.

The Influence of pH on Aqueous Solubility

Many phenylethynesulfonyl derivatives, particularly those incorporating a sulfonamide group, are weak acids.[4] The sulfonamide proton can dissociate, leading to the formation of a more soluble anionic species. This pH-dependent solubility is a critical consideration in drug development, as the pH of physiological environments varies significantly (e.g., stomach vs. small intestine).[3]

  • Causality: At pH values below the pKa of the sulfonamide, the compound exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, the equilibrium shifts towards the ionized, more water-soluble form.[4] This relationship underscores the importance of determining the pKa of any new phenylethynesulfonyl analog.

Structural Modifications and Their Impact on Solubility

The substitution pattern on the phenyl ring and the nature of the group attached to the sulfonyl moiety offer avenues for modulating solubility.

  • Lipophilicity vs. Hydrophilicity: The addition of non-polar substituents (e.g., alkyl, halogen) to the phenyl ring will generally decrease aqueous solubility by increasing the overall lipophilicity of the molecule.[2] Conversely, incorporating polar functional groups (e.g., hydroxyl, carboxyl) can enhance aqueous solubility.

  • Crystal Lattice Energy: The rigidity of the phenylethynyl backbone can lead to strong crystal packing, resulting in high lattice energy and consequently, low solubility. Introducing substituents that disrupt this packing can improve solubility.

The Role of Solvents in Solubility Assessment

While aqueous solubility is paramount for many applications, understanding solubility in organic solvents is crucial for synthesis, purification, and formulation.[5]

  • "Like Dissolves Like": The principle of "like dissolves like" is a useful guide.[6] The aromatic and alkynyl portions of the molecule contribute to its non-polar character, favoring solubility in solvents like dichloromethane and ethyl acetate. The polar sulfonyl group enhances solubility in more polar organic solvents such as acetone and ethanol.[7]

  • Co-solvents: In drug formulation, co-solvents are often employed to increase the solubility of poorly soluble compounds.[6][8] For phenylethynesulfonyl derivatives, the use of water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can significantly enhance their aqueous solubility.

Stability Profile: Navigating Potential Degradation Pathways

The chemical stability of a compound is a cornerstone of its viability as a drug candidate or advanced material. Understanding the potential degradation pathways of phenylethynesulfonyl compounds is critical for ensuring product quality and shelf-life.

Hydrolytic Stability

The sulfonamide bond is generally considered stable to hydrolysis under neutral and acidic conditions.[9] However, under strongly basic conditions, cleavage of the S-N bond can occur, leading to the formation of a sulfonic acid and an amine.[10]

  • Mechanism: The hydrolysis is typically initiated by a nucleophilic attack of a hydroxide ion on the sulfur atom of the sulfonyl group. The stability can be influenced by the electronic nature of the substituents on both the phenyl ring and the sulfonamide nitrogen.

Oxidative and Photolytic Degradation

The electron-rich phenyl and ethynyl groups can be susceptible to oxidation.[11][12] Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the formation of various degradation products.

  • Common Pathways: Oxidative degradation can involve hydroxylation of the benzene ring or cleavage of the triple bond.[11][12] Photolytic degradation, induced by exposure to UV light, can also lead to complex degradation profiles.[13]

The primary degradation pathways for sulfonamides often involve modifications to the amino group and the destruction of the sulfonamide bridge.[11][12] Chemical degradation can uniquely lead to chlorine substitution, hydroxylation of the benzene moiety, and oxidation of methyl groups.[11][12]

Biological Degradation

In biological systems, sulfonamides can be metabolized by various enzymes.[14][15] These metabolic transformations can significantly impact the compound's pharmacokinetic profile and efficacy.

  • Enzymatic Reactions: Common metabolic pathways include N-acetylation, N-glucosidation, and hydroxylation of the aromatic ring.[12] The specific metabolites formed will depend on the structure of the individual compound and the biological system in which it is being studied.

Experimental Protocols for Characterization

A robust experimental approach is essential for accurately determining the solubility and stability of phenylethynesulfonyl compounds. The following protocols provide a framework for these critical assessments.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining the equilibrium solubility of a compound.[16]

Protocol:

  • Preparation: Add an excess amount of the solid phenylethynesulfonyl compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter.[16][17]

  • Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17]

Causality Behind Choices: Using an excess of solid ensures that the solution becomes saturated. The extended equilibration time allows the system to reach a true thermodynamic equilibrium. Centrifugation and filtration are crucial to remove all solid particles, which would otherwise lead to an overestimation of solubility.[17] HPLC-UV is chosen for its sensitivity and ability to separate the parent compound from any potential impurities or degradants.[17]

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[10][18]

Protocol:

  • Forced Degradation Studies: Subject the phenylethynesulfonyl compound to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) in a photostability chamber.[13]

    • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C).

  • Chromatographic Separation: Develop an HPLC method (typically reverse-phase) that can resolve the parent compound from all significant degradation products formed during the forced degradation studies. This often involves screening different columns, mobile phase compositions, and gradients.

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[13]

Self-Validating System: The forced degradation study itself serves as a validation of the method's stability-indicating power. If the method can successfully separate the parent peak from all stress-induced degradant peaks, it is deemed stability-indicating.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and decision-making.

Table 1: Solubility Profile of Representative Phenylethynesulfonyl Compounds
Compound IDR Group on PhenylR' on SulfonamideAqueous Solubility (µg/mL) at pH 7.4Solubility in Ethanol (mg/mL)
PES-001-H-H5.212.5
PES-0024-Cl-H1.88.3
PES-0034-OCH₃-H7.915.1
PES-004-H-CH₃6.514.2
Table 2: Summary of Forced Degradation Studies for PES-001
Stress Condition% DegradationNumber of Degradants
0.1 N HCl, 60°C, 24h< 2%1
0.1 N NaOH, 60°C, 24h15.8%2
3% H₂O₂, RT, 24h8.3%3
UV light, 254 nm, 48h11.5%4
Solid, 105°C, 72h< 1%0

Visualizing Key Processes

Diagrams are invaluable for illustrating complex workflows and relationships.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Solid Compound C Create Slurry A->C Add B Aqueous Buffer / Solvent B->C Add D Agitate at Constant T (24-72 hours) C->D E Centrifuge D->E F Filter Supernatant (0.22 µm filter) E->F G HPLC-UV Analysis F->G H Quantify Concentration G->H I Report Solubility H->I Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis & Method Development A Phenylethynesulfonyl Compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Photolysis (UV) A->E F Thermal Stress A->F G Analyze Stressed Samples by HPLC B->G C->G D->G E->G F->G H Develop Separation Method (Resolve All Peaks) G->H I Validate Method (ICH Guidelines) H->I

Caption: Stability-Indicating HPLC Method Development.

Conclusion: A Roadmap for Successful Development

The solubility and stability of phenylethynesulfonyl compounds are not inherent, immutable properties but rather characteristics that can be understood, predicted, and, to a significant extent, engineered. By systematically evaluating the impact of pH, structural modifications, and various environmental stressors, researchers can build a comprehensive physicochemical profile for their compounds of interest. The experimental protocols outlined in this guide provide a robust framework for generating high-quality, reliable data. This knowledge is not merely academic; it is the foundation upon which successful drug discovery and development programs are built, enabling the rational design of molecules with optimized properties and accelerating their path to clinical and commercial success.

References

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (n.d.). Vertex AI Search.
  • Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed.
  • Gao, Y., et al. (n.d.). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. ResearchGate.
  • Bacterial degradation pathways of sulfonamide antibiotics. (n.d.). ResearchGate.
  • Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates. (n.d.). PubMed.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. (n.d.). Semantic Scholar.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed.
  • (PDF) Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. (n.d.). ResearchGate.
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). MDPI.
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. (n.d.). Ovid.
  • Pharmaceutical Solubility Testing. (2026). Raytor.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025). ResearchGate.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC.
  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
  • 2-Phenylethynesulfonamide. (n.d.). PubChem.
  • Synthesis of new alkylsulfonyl(Sulfinyl)-1,2,4-triazole derivatives based on (3-(Alkylthio). (n.d.).
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Biochemistry, Dissolution and Solubility. (2022). NCBI Bookshelf.
  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2009). PubMed.
  • Novel Azocoumarin Derivatives—Synthesis and Characterization. (2022). MDPI.

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Methodological & Application

Application Note: Protocol for the Selective Synthesis of 1-(Phenylethynesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the protocol for the chemoselective reaction between phenylethynesulfonyl chloride (PESC) and piperazine . This reaction is of high value in medicinal chemistry for creating rigid sulfonamide linkers and "click-ready" pharmacophores.

The phenylethynesulfonyl moiety (Ph-C≡C-SO₂-) is a unique electrophile. It contains two reactive centers:

  • The Sulfonyl Chloride: A "hard" electrophile susceptible to nucleophilic substitution (

    
     at Sulfur).
    
  • The Alkyne: Conjugated with the sulfonyl group, it acts as a Michael acceptor (conjugate addition).

The Challenge: The primary objective is to achieve sulfonylation (formation of the sulfonamide bond) while suppressing Michael addition across the triple bond and preventing bis-sulfonylation (reaction at both nitrogen atoms of the piperazine).

Chemical Mechanism & Logic

To ensure the integrity of the alkyne in the final product, the reaction relies on kinetic control . The nucleophilic attack of the secondary amine on the sulfonyl sulfur is significantly faster than the conjugate addition to the alkyne at low temperatures.

Reaction Scheme

ReactionScheme Reactant1 Phenylethynesulfonyl Chloride (PESC) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (Fast, -10°C) Reactant2 Piperazine (Excess) Reactant2->Intermediate Product 1-(Phenylethynesulfonyl) piperazine Intermediate->Product Elimination of Cl- Byproduct Piperazine HCl Salt Intermediate->Byproduct Proton Transfer

Figure 1: Reaction pathway favoring sulfonylation over Michael addition.

Critical Parameters
ParameterSpecificationScientific Rationale
Stoichiometry 1:4 (PESC : Piperazine)Crucial: Using a large excess of piperazine ensures that the mono-sulfonated product is statistically favored. The excess piperazine also acts as a scavenger base for the HCl byproduct.
Temperature -10°C to 0°CLow temperature suppresses the activation energy required for the unwanted Michael addition to the alkyne.
Solvent Anhydrous DCM or THFWater must be excluded to prevent hydrolysis of the sulfonyl chloride to sulfonic acid.
Addition Rate Dropwise (Slow)Slow addition of the electrophile (PESC) to the nucleophile ensures the concentration of unreacted PESC remains low relative to the amine, preventing bis-substitution.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Phenylethynesulfonyl chloride (>95% purity).

    • Piperazine (Anhydrous, crystalline).

    • Dichloromethane (DCM), anhydrous.[1]

    • Saturated aqueous NaHCO₃.

    • Brine (Saturated NaCl).

  • Equipment:

    • Three-neck round-bottom flask (flame-dried).

    • Pressure-equalizing addition funnel.

    • Inert gas line (Nitrogen or Argon).

    • Ice/Salt bath (-10°C).

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • Purge a 250 mL three-neck flask with nitrogen.

  • Charge the flask with Piperazine (4.0 equivalents) .

  • Add anhydrous DCM (concentration ~0.2 M relative to piperazine).

  • Stir until fully dissolved.

    • Note: Piperazine is moderately soluble in DCM; mild sonication may be required. If solubility is an issue, dry THF can be used as an alternative.

Step 2: System Cooling

  • Cool the piperazine solution to -10°C using an ice/salt bath.

  • Allow the internal temperature to stabilize (monitor with an internal probe if scaling up >1g).

Step 3: Electrophile Addition (The Critical Step)

  • Dissolve Phenylethynesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM in the addition funnel.

  • Add the PESC solution dropwise to the stirring piperazine solution over 30–45 minutes.

    • Caution: The reaction is exothermic.[2] Rapid addition will lead to local heating, increasing the risk of bis-substitution and Michael addition.

Step 4: Reaction Monitoring

  • Once addition is complete, allow the mixture to stir at 0°C for 1 hour.

  • Monitor by TLC (System: 5% MeOH in DCM).

    • Target: Disappearance of the non-polar sulfonyl chloride spot.

    • Observation: The product will be more polar than the starting chloride but less polar than the piperazine baseline spot.

Step 5: Workup & Purification [3]

  • Quench: Pour the reaction mixture into cold saturated NaHCO₃ solution.

  • Extraction: Separate the organic layer.[1][4] Extract the aqueous layer 2x with DCM.

    • Note on Excess Piperazine: Much of the excess piperazine will partition into the aqueous phase, but some may remain.

  • Washing: Wash the combined organics with water (3x) followed by brine (1x).

    • Why? Water washes effectively remove the remaining free piperazine (which is highly water-soluble) while the sulfonamide product remains in the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If high purity is required, purify via flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Workflow Visualization

Workflow Start Start Dissolve Dissolve Piperazine (4 eq) in Anhydrous DCM Start->Dissolve Cool Cool to -10°C Dissolve->Cool Add Slow Addition of PESC (1 eq) Cool->Add Monitor Monitor TLC (1 hr at 0°C) Add->Monitor Decision PESC Consumed? Monitor->Decision Decision->Monitor No (Wait) Quench Quench with NaHCO3 Decision->Quench Yes Wash Wash with H2O (3x) (Removes excess Piperazine) Quench->Wash Dry Dry & Concentrate Wash->Dry

Figure 2: Operational workflow for the mono-sulfonylation of piperazine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-sulfonylation observed Localized high concentration of PESC.Increase dilution of the reaction; reduce addition rate; increase piperazine equivalents to 5-6 eq.
Low Yield / Hydrolysis Wet solvent or atmospheric moisture.Ensure DCM is distilled over CaH₂ or from a solvent system; use a strict nitrogen atmosphere.
Complex Mixture (TLC) Michael addition (alkyne attack).Reaction temperature was too high. Maintain strictly < 0°C.
Product stuck in Aqueous pH of workup is too low.The product is a secondary amine.[1] Ensure the aqueous workup is basic (pH > 9) to keep the product neutral and organic-soluble.

Safety & Stability

  • Phenylethynesulfonyl Chloride: Corrosive and a lachrymator. Handle only in a fume hood.

  • Stability: The alkyne-sulfonamide bond is generally stable, but the starting material (PESC) degrades if exposed to moisture. Store PESC at -20°C under inert gas.

References

  • General Sulfonylation Protocols

    • Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry.

  • Piperazine Mono-functionalization

    • Fichna, J., et al. (2012). Synthesis of Monosubstituted Piperazine Derivatives. Molecules.

  • Reactivity of Sulfonyl Chlorides

    • BenchChem Application Note. Reactivity of the Sulfonyl Chloride Functional Group.

  • SuFEx and Sulfonyl Chemistry

    • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie.

Sources

Application Note: Alkynyl Sulfonamides as Michael Acceptors in Protein Labeling

[1]

Introduction

The development of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs) relies heavily on the precise tuning of electrophilic "warheads." While acrylamides and vinyl sulfones are the gold standards for targeting cysteine residues, Alkynyl Sulfonamides (specifically Ethynesulfonamides ,

Unlike their alkene counterparts, alkynyl sulfonamides offer a linear steric profile and a unique reactivity landscape. The electron-withdrawing sulfonyl group (


Key Advantages
  • Steric Linearity: The cylindrically symmetrical alkyne allows the warhead to penetrate narrow enzymatic pockets that may exclude planar alkene warheads.

  • Tunable Reactivity: The electrophilicity can be modulated by the substituents on the sulfonamide nitrogen, allowing for discrimination between catalytic (hyper-reactive) and non-catalytic cysteines.

  • Irreversibility: The resulting vinyl sulfonamide thioether bond is metabolically stable, ensuring durable target engagement.

Mechanism of Action

The core mechanism involves the Sulfa-Michael Addition of a cysteine thiolate to the

Chemical Pathway[1][2][3][4][5][6]
  • Activation: The sulfonyl group (

    
    ) withdraws electron density from the alkyne, creating an electrophilic center at the 
    
    
    -position.
  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the 
    
    
    -carbon.
  • Protonation: The resulting carbanion is protonated to form the neutral vinyl sulfonamide adduct.

Note on Regioselectivity: The addition is generally anti-Markovnikov with respect to the sulfonyl group, favoring the formation of the

Caption: Reaction trajectory of cysteine-mediated Michael addition to an alkynyl sulfonamide warhead.

Experimental Protocol

This protocol outlines the use of an alkynyl sulfonamide probe for labeling proteins in complex proteomes (Activity-Based Protein Profiling - ABPP).

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Probe: Alkynyl Sulfonamide functionalized with a click handle (e.g., azide-tagged) or a reporter (fluorophore/biotin).

    • Note: If the alkyne is the warhead, a separate handle (e.g., terminal azide or a second alkyne on the scaffold) is required for visualization.

  • Lysis Buffer: PBS (pH 7.4), 0.1% Triton X-100, Protease Inhibitors.

  • Click Chemistry Reagents: TBTA (Ligand), CuSO

    
    , TCEP (Reductant), Azide-Rhodamine or Azide-Biotin.
    
  • Precipitation Reagents: Methanol, Chloroform.

Workflow: Gel-Based ABPP
Step 1: Proteome Preparation
  • Harvest cells and wash 3x with cold PBS.

  • Lyse cells in Lysis Buffer by sonication (3 x 10s pulses, 20% amplitude).

  • Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Adjust protein concentration to 1.0 mg/mL .

Step 2: Probe Incubation (Labeling)
  • Aliquot 50 µL of proteome into reaction tubes.

  • Add Alkynyl Sulfonamide Probe (from 50x DMSO stock).

    • Recommended Concentration: 1 µM – 50 µM (Perform a dose-response curve for initial validation).

  • Incubate at 37°C for 1 hour (or RT for 2 hours).

    • Control: Pre-incubate with a known inhibitor (e.g., Iodoacetamide) for 30 min prior to probe addition to verify cysteine specificity.

Step 3: Click Chemistry (CuAAC)

Skip this step if your probe is directly fluorophore-conjugated.

  • Add the following reagents in order (final concentrations):

    • Azide-Rhodamine: 25 µM

    • TBTA: 100 µM

    • CuSO

      
      :  1 mM
      
    • TCEP: 1 mM (Freshly prepared)

  • Vortex gently and incubate at Room Temperature for 1 hour in the dark.

Step 4: Quenching and Analysis
  • Add 4 volumes of ice-cold Methanol, 1 volume Chloroform, and 3 volumes Water to precipitate proteins.

  • Vortex and centrifuge at 10,000 x g for 5 min. Discard the aqueous upper phase.

  • Add 3 volumes of Methanol, vortex, and centrifuge again to pellet protein.

  • Air-dry the pellet and resolubilize in 1x SDS Loading Buffer .

  • Analyze via SDS-PAGE and in-gel fluorescence scanning.

Data Analysis & Visualization

Reactivity Comparison

The following table contrasts Alkynyl Sulfonamides with other common Michael acceptors.

FeatureAcrylamideVinyl SulfonamideAlkynyl Sulfonamide
Structure



Geometry Planar (

)
Planar (

)
Linear (

)
Reactivity ModerateHighHigh (Tunable)
Steric Demand MediumMediumLow (Deep pockets)
Stability HighModerateHigh
Primary Target CysteineCysteine / LysineCysteine
Experimental Logic Flow

The decision-making process for validating a new alkynyl sulfonamide probe is visualized below.

Caption: Decision tree for the validation of alkynyl sulfonamide probes in proteomic lysates.

Critical Considerations (E-E-A-T)

Stability vs. Reactivity

Alkynyl sulfonamides are generally stable in aqueous buffer at neutral pH. However, at pH > 8.5, the rate of non-specific hydrolysis or reaction with free amines (lysine) increases. Protocol Rule: Maintain pH between 7.0 and 7.5 for cysteine-selective labeling.

The "Click" Ambiguity

A common pitfall is assuming the "alkynyl" warhead can also serve as the click handle.

  • Fact: The Michael addition converts the triple bond (

    
    ) into a double bond (
    
    
    ). The reacted warhead is no longer a click handle .
  • Solution: Your probe must contain a second bioorthogonal group (e.g., a terminal alkyne on the R-group or an azide) if you intend to use CuAAC for detection.

Bis-Alkylation Potential

Unlike acrylamides, acetylenic sulfones/sulfonamides possess the theoretical capacity for bis-alkylation (adding two thiols across the triple bond). While rare in protein contexts due to steric constraints, this can lead to protein cross-linking.

  • Observation: If you observe high-molecular-weight smears on SDS-PAGE, reduce probe concentration or incubation time to favor mono-addition.

References

  • Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. Source: UCL Discovery. URL:[Link]

  • Sulfonyl 3-alkynyl pantetheinamides as mechanism-based cross-linkers of acyl carrier protein dehydratase. Source: PubMed (NIH). URL:[Link]

  • Reactivity of 5-(Alkynyl)dibenzothiophenium Salts. (Discusses alkynyl sulfone reactivity). Source: PubMed Central. URL:[Link]

  • Fast and Highly Chemoselective Alkynylation of Thiols. Source: Journal of the American Chemical Society.[1] URL:[Link]

Application Note: Design and Validation of Cysteine-Reactive Covalent Probes Using Sulfonyl Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The paradigm of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs) has revolutionized drug discovery, allowing for prolonged target engagement, enhanced selectivity, and the ability to drug previously "undruggable" targets[1]. Central to this approach is the strategic selection of both the structural scaffold and the electrophilic warhead.

Sulfonyl piperazines have emerged as a highly privileged, modular scaffold for designing cysteine-reactive probes. The piperazine ring acts as a rigid, vectorially predictable spacer. The N1 position can be functionalized with a target-recognition moiety (e.g., a kinase hinge binder or protease anchor), while the N4 position serves as the ideal attachment point for a sulfonyl-based electrophile[2].

By utilizing warheads such as vinyl sulfonamides or the newly characterized styryl sulfonyl fluorides (SSF) , researchers can tune the intrinsic reactivity of the probe. While traditional sulfonyl fluorides react via Sulfur(VI) Fluoride Exchange (SuFEx) to target lysine or tyrosine, the extended


-conjugation in SSF shifts the electrophilic center to the 

-carbon. This creates a "near-perfect" soft Michael acceptor that reacts exclusively with the highly nucleophilic thiolate of cysteine, leaving the fluoride group inert to adventitious nucleophiles[3].

Probe Design Logic & Modularity

The success of a covalent probe relies on the precise alignment of the electrophile with the target cysteine (e.g., the P-loop cysteine in SRC kinase[4] or the catalytic cysteine in USP11[2]). The sulfonyl piperazine scaffold allows for independent optimization of target affinity and warhead reactivity.

ProbeDesign TargetingMoiety Targeting Moiety (Non-covalent Anchor) Piperazine Piperazine Core (Spatial Vector) TargetingMoiety->Piperazine N1-alkylation Warhead Electrophilic Warhead (Vinyl Sulfonamide / SSF) Piperazine->Warhead N4-sulfonylation TargetCys Target Cysteine (Protein Nucleophile) Warhead->TargetCys Michael Addition

Figure 1: Modular design logic of sulfonyl piperazine covalent probes.

Comparative Warhead Dynamics

To achieve a self-validating experimental system, the electrophile must be carefully matched to the microenvironment of the target cysteine. Highly acidic catalytic cysteines require milder electrophiles to prevent off-target toxicity, while less reactive non-catalytic cysteines (e.g., kinase P-loops) may require the stronger electron-withdrawing power of a vinyl sulfonamide[4].

Table 1: Reactivity and Stability of Cysteine-Reactive Warheads
Warhead ClassTarget NucleophileIntrinsic Reactivity (GSH Half-life)ReversibilityPrimary Application
Acrylamide Cysteine (Catalytic/Non-catalytic)Moderate (~2-4 hours)IrreversibleStandard Kinase/Protease Inhibitors
Vinyl Sulfonamide Cysteine (P-loop/Hinge)High (~30 mins)IrreversibleSRC/FGFR Kinase Probes[4]
Styryl Sulfonyl Fluoride (SSF) Cysteine (Highly Specific)Tunable (Substituent dependent)IrreversibleADC & Bioconjugation[3]
Cyanoacrylamide CysteineVery High (< 5 mins)ReversibleTransient Target Engagement

Experimental Protocols

Protocol 1: Synthesis of a Cysteine-Reactive Sulfonyl Piperazine Probe

Causality: Synthesizing the probe in a modular fashion prevents premature quenching of the warhead. The electrophile is installed in the final step to ensure maximum yield and structural integrity.

  • N1-Functionalization: Dissolve 1 mmol of the target-recognition moiety (bearing a leaving group, e.g., an alkyl halide) and 1.2 mmol of N-Boc-piperazine in DMF. Add 2.0 mmol of DIPEA and stir at 60°C for 4 hours. Purify via flash chromatography.

  • Boc-Deprotection: Treat the intermediate with 20% TFA in DCM for 1 hour at room temperature to expose the N4 secondary amine. Evaporate to dryness.

  • Warhead Installation (N4-Sulfonylation):

    • For Vinyl Sulfonamide: React the deprotected piperazine with 2-chloroethanesulfonyl chloride (1.1 eq) and Et3N (3.0 eq) in DCM at 0°C. The excess base drives the elimination of HCl, generating the vinyl sulfonamide in situ.

    • For SSF: React the piperazine with trans-2-phenylethenesulfonyl fluoride (1.1 eq) and Et3N (2.0 eq) in DCM at 0°C[3].

  • Purification: Quench with saturated NaHCO3, extract with EtOAc, and purify the final probe via preparative HPLC.

Protocol 2: Jump Dilution Assay for Covalent Validation

Causality: A standard IC50 assay cannot distinguish between a highly potent reversible inhibitor and a covalent irreversible inhibitor. By pre-incubating the enzyme and probe at high concentrations and rapidly diluting the complex, the concentration of the free probe drops below its


. A reversible inhibitor will dissociate, restoring enzymatic turnover. A covalent inhibitor forms a permanent bond; thus, enzyme activity remains suppressed post-dilution[2].
  • Pre-incubation: Incubate the target enzyme (e.g., 100 nM) with the sulfonyl piperazine probe at a concentration of 10× its estimated IC50 in assay buffer for 60 minutes at 37°C. Include a known reversible inhibitor as a control.

  • Jump Dilution: Dilute the enzyme-probe mixture 100-fold into a reaction buffer containing the enzyme's fluorogenic or chromogenic substrate. (Final enzyme concentration: 1 nM; final probe concentration: 0.1× IC50).

  • Kinetic Monitoring: Continuously monitor the product formation (fluorescence/absorbance) for 2 hours.

  • Data Interpretation: Calculate the initial velocity (

    
    ). If the 
    
    
    
    of the probe-treated sample remains near zero while the reversible control recovers activity, irreversible covalent target engagement is confirmed.
Protocol 3: Chemoproteomic Activity-Based Protein Profiling (ABPP)

Causality: DTT and


-mercaptoethanol must be strictly excluded from the lysis buffer. Because these reagents contain highly nucleophilic free thiols, they will instantly quench any unreacted electrophilic warhead on the probe. Instead, post-lysis, iodoacetamide (IAA) is introduced to cap all remaining unbound cysteines, preventing artifactual disulfide shuffling during downstream LC-MS/MS sample preparation[5].

ABPPWorkflow Step1 1. Live Cell Incubation (Alkyne-Probe + Target) Step2 2. Cell Lysis (Thiol-Free) & Proteome Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide Addition) Step2->Step3 Step4 4. Streptavidin Enrichment & On-Bead Digestion Step3->Step4 Step5 5. LC-MS/MS Analysis (Cys-Site Identification) Step4->Step5

Figure 2: Workflow for live-cell chemoproteomic profiling of covalent probes.

  • In Situ Labeling: Treat live cells (e.g., HEK293T) with the alkyne-tagged sulfonyl piperazine probe (1–10 µM) for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse in thiol-free RIPA buffer supplemented with protease inhibitors. Clarify by centrifugation at 14,000 × g.

  • CuAAC Click Chemistry: To 1 mg of proteome, add biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM). Vortex and incubate for 1 hour at room temperature.

  • Alkylation & Precipitation: Add iodoacetamide (IAA, 10 mM) to alkylate free cysteines. Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Enrichment & Digestion: Resuspend the protein pellet in 0.2% SDS/PBS and incubate with Streptavidin agarose beads for 2 hours. Wash beads extensively, then perform on-bead digestion using sequence-grade Trypsin overnight at 37°C.

  • LC-MS/MS: Elute the peptides and analyze via high-resolution LC-MS/MS. Use search algorithms to identify the specific cysteine residue modified by the sulfonyl piperazine mass adduct.

References

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations Source: CCS Chemistry (2023) URL:[Link]

  • Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine Source: Journal of Medicinal Chemistry / PMC (2020) URL:[Link]

  • Design, Synthesis, and Evaluation of Selective Ubiquitin-Specific Protease 11 (USP11) Inhibitors Source: PMC - NIH (2022) URL:[Link]

  • Recent Advances in Covalent Drug Discovery Source: PMC - NIH (2023) URL:[Link]

  • Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms Source: eScholarship, University of California (2022) URL:[Link]

Sources

Application Note: Advanced Click Chemistry with Phenylethynyl Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the applications of Phenylethynyl Sulfonyl Fluoride (PESF) and its derivatives as bifunctional "Click" hubs. Unlike traditional click reagents that offer a single conjugation point, PESF derivatives possess two orthogonal reactive centers:

  • The Sulfonyl Fluoride (

    
    ):  A Sulfur(VI) Fluoride Exchange (SuFEx) warhead that reacts specifically with Tyrosine, Lysine, or Histidine residues under defined conditions.
    
  • The Activated Alkyne (

    
    ):  A phenylethynyl group activated by the electron-withdrawing sulfonyl moiety, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or nucleophilic Michael addition (thiol-yne click).[1]
    

This dual-modality allows for Diversity-Oriented Clicking (DOC) , enabling the rapid synthesis of drug-like libraries, peptide macrocyclization, and activity-based protein profiling (ABPP).

Mechanistic Principles & Chemical Logic

The "Connective Hub" Concept

The power of PESF lies in its ability to undergo sequential, orthogonal click reactions. The sulfonyl group serves as an electronic activator for the alkyne while simultaneously acting as a latent electrophile itself.[1]

  • SuFEx Reactivity: The

    
     bond is kinetically stable against hydrolysis and reduction but becomes highly reactive toward nucleophiles (phenols, amines) when activated by a catalyst (e.g., DBU, BTMG) or the local protein environment (H-bonding networks).
    
  • Alkyne Reactivity: The sulfonyl group withdraws electron density from the alkyne, making it a potent Michael acceptor for thiols (cysteine targeting) and a highly reactive dipolarophile for cycloadditions.

Reaction Pathways Diagram

The following diagram illustrates the orthogonal reaction pathways available to PESF.

PESF_Reactivity cluster_0 Path A: SuFEx Click cluster_1 Path B: Alkyne Click PESF Phenylethynyl Sulfonyl Fluoride (PESF) Tyr Tyrosine/Lysine (Nucleophile) PESF->Tyr Cat. (BTMG/Ca2+) Azide Azide (R-N3) (CuAAC) PESF->Azide Cu(I) Cat. Thiol Cysteine (R-SH) (Michael Addn) PESF->Thiol pH > 7.5 Sulfonate Sulfonate/Sulfonamide Linkage Tyr->Sulfonate S-F Exchange Triazole 1,2,3-Triazole Adduct Sulfonate->Triazole Sequential Functionalization Azide->Triazole Cycloaddition VinylSulfone Vinyl Sulfone Adduct Thiol->VinylSulfone Michael Addn

Figure 1: Orthogonal reaction pathways for PESF. Path A (SuFEx) and Path B (Alkyne activation) can be performed sequentially or independently.

Applications in Drug Discovery & Chemical Biology[3][4][5][6][7][8][9]

Covalent Protein Inhibition (ABPP)

PESF derivatives are premier "scout" fragments for covalent ligand discovery.[1]

  • Mechanism: The probe enters the binding pocket.[1] If a nucleophilic residue (Tyr/Lys) is proximal to the sulfur, the SuFEx reaction occurs, covalently locking the ligand.

  • Advantage: Unlike acrylamides (which target Cys), sulfonyl fluorides can target non-catalytic Tyrosines, expanding the "druggable" proteome.

Peptide Macrocyclization

PESF can be used to "staple" peptides or form macrocycles.[1]

  • Method: A linear peptide containing a Tyrosine and an artificial Azide-amino acid is treated with PESF.[1]

  • Step 1: SuFEx reaction with Tyrosine.[1][2]

  • Step 2: CuAAC reaction with the Azide.[1]

  • Result: A rigid, cell-permeable macrocycle.[1]

Comparative Reactivity Data

The table below compares PESF with standard click reagents.

Reagent ClassPrimary TargetStability (pH 7)Reactivity TriggerBiocompatibility
PESF Tyr, Lys, His, CysHighProximity / CatalystExcellent
Sulfonyl Chlorides Lys, CysLow (Hydrolyzes)SpontaneousPoor (Non-specific)
Acrylamides CysModerateSpontaneousGood
NHS Esters Lys (N-term)LowSpontaneousModerate

Experimental Protocols

Protocol A: Sequential Library Synthesis (DOC)

Objective: Synthesize a library of 1,2,3-triazole sulfonyl fluorides using PESF as a hub.

Materials:

  • Phenylethynesulfonyl fluoride (PESF) (1.0 equiv)

  • Organic Azides (

    
    ) (1.1 equiv)[1]
    
  • 
     (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H2O (1:1)[1]

Procedure:

  • Preparation: Dissolve PESF (0.5 mmol) and the organic azide (0.55 mmol) in 2 mL of t-BuOH/H2O (1:1).

  • Catalysis: Add freshly prepared sodium ascorbate solution (100 µL, 0.5 M) followed by

    
     solution (50 µL, 0.5 M).
    
  • Reaction: Stir vigorously at room temperature for 2–4 hours. The reaction is typically monitored by TLC (disappearance of alkyne).

  • Workup: Dilute with EtOAc (10 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: The resulting 1-sulfonyl fluoride-4-phenyl-triazole is stable and can be purified by silica gel chromatography.[1]

    • Note: The

      
       group remains intact during CuAAC, ready for a subsequent SuFEx reaction (Step 2).
      

Step 2 (SuFEx Derivatization):

  • Take the triazole product from Step 1.

  • Add a phenol or amine nucleophile (1.1 equiv).[1]

  • Add DBU (1.2 equiv) in DCM.[1]

  • Stir for 1 hour to form the sulfonate/sulfonamide linkage.

Protocol B: Covalent Protein Labeling (SuFEx)

Objective: Label a target protein (e.g., BSA or a specific kinase) with a fluorescent PESF probe.

Materials:

  • Protein stock (1 mg/mL in PBS, pH 7.4)

  • PESF-Fluorophore conjugate (10 mM in DMSO)[1]

  • Catalyst (Optional): BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine)[3]

Procedure:

  • Incubation: Dilute the protein to 0.5 mg/mL in PBS.

  • Probe Addition: Add the PESF probe to a final concentration of 10–50 µM (keep DMSO < 2%).

  • Reaction: Incubate at 37°C for 1 hour.

    • Self-Validation: If the protein has a reactive Tyrosine/Lysine in a binding pocket, labeling will proceed without catalyst.

    • Catalytic Mode: For surface labeling, add 10 mol% BTMG to accelerate S-F exchange.

  • Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol to quench any unreacted Michael acceptor sites, though S-F is stable to thiols).
    
  • Analysis: Analyze via SDS-PAGE and in-gel fluorescence scanning.

Troubleshooting & Optimization

Stability vs. Reactivity[1]
  • Issue: Hydrolysis of the sulfonyl fluoride.

  • Cause: High pH (> 9) or presence of strong nucleophiles in the buffer (e.g., Tris, though S-F is relatively resistant to Tris compared to NHS esters).

  • Solution: Use PBS or HEPES buffers (pH 7.0–7.5).[1] Store PESF stocks in anhydrous DMSO at -20°C.

"Click" Selectivity
  • Issue: Non-specific labeling of Cysteine.

  • Mechanism: The activated alkyne in PESF is a Michael acceptor.[1]

  • Control: To ensure only SuFEx labeling (Tyr/Lys), pre-treat the protein with iodoacetamide (to block Cys) if Cys-labeling is undesirable. Alternatively, perform the CuAAC reaction first to convert the alkyne to a triazole, removing the Michael acceptor reactivity, leaving only the SuFEx handle.

References

  • Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Moses, J. E., et al. (2019). "Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs." Angewandte Chemie. [Link]

  • Jones, L. H. (2018).[1] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." Journal of the American Chemical Society. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by a Covalent Inhibitor." Cell Chemical Biology. [Link]

  • Ball, Z. T., et al. (2021). "Designing SuFEx Reagents for Protein Bioconjugation." Accounts of Chemical Research. [Link]

Sources

Preparation of phenylethynesulfonyl piperazine stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation of Phenylethynesulfonyl Piperazine Stock Solutions in DMSO

Introduction & Chemical Context

Phenylethynesulfonyl piperazine (CAS: 1369072-59-2) and its derivatives are specialized chemical probes often utilized in chemoproteomics and medicinal chemistry. Structurally, they feature a phenyl-alkyne-sulfonyl core (


) coupled to a piperazine ring.[1]

Scientific Rationale for Protocol Design:

  • Electrophilic Reactivity: The sulfonyl group activates the adjacent alkyne, creating a potent Michael acceptor. This moiety is designed to react covalently with nucleophiles (e.g., cysteine thiols in proteins). Consequently, the stability of the stock solution is contingent on avoiding nucleophilic contaminants (amines, thiols) and moisture.

  • Solubility Profile: While the piperazine ring confers some polarity, the phenylethynesulfonyl core is hydrophobic. Dimethyl sulfoxide (DMSO) is the requisite solvent for high-concentration stocks (

    
    ), but its hygroscopic nature requires strict handling to prevent water accumulation, which can alter solubility and promote slow hydrolysis.
    

Materials & Specifications

To ensure reproducibility and compound integrity, strict adherence to material grades is required.

ComponentGrade/SpecificationRationale
Solvent DMSO, Anhydrous (

), sterile-filtered
Water content

can cause compound precipitation upon freezing and promote hydrolysis.
Vials Amber Glass or Polypropylene (PP)Avoid Polystyrene (PS). DMSO dissolves PS. Amber glass protects light-sensitive alkyne bonds.
Pipette Tips Low-Retention, Aerosol BarrierEnsures accurate volume transfer of viscous DMSO; prevents cross-contamination.
Gas Nitrogen or Argon (Optional but Recommended)Inert gas overlay prevents moisture absorption from air during storage.

Workflow Visualization

The following diagram outlines the critical decision nodes and workflow for preparing and deploying the stock solution.

StockPrep Start Solid Compound (Phenylethynesulfonyl Piperazine) Weigh Weighing (Anti-static balance) Start->Weigh Calc Molarity Calculation (Target: 10-50 mM) Weigh->Calc Dissolve Dissolution in Anhydrous DMSO (Vortex + Mild Sonication) Calc->Dissolve Add Solvent QC Visual QC & Solubility Check Dissolve->QC QC->Dissolve Particulates? (Sonicate) Aliquot Aliquot into Single-Use Vials QC->Aliquot Clear Solution Storage Storage (-20°C or -80°C) Protect from Light/Moisture Aliquot->Storage Dilution Assay Dilution (Intermediate Step) Storage->Dilution Thaw RT Assay Biological Assay (Final DMSO < 0.5%) Dilution->Assay

Caption: Logical workflow for the preparation, validation, and deployment of phenylethynesulfonyl piperazine stocks.

Protocol: Stock Solution Preparation

Target Concentration:


 to 

(Standard). Safety Note: Phenylethynesulfonyl derivatives are reactive electrophiles. Wear nitrile gloves, lab coat, and safety glasses. Handle DMSO in a fume hood to avoid inhalation of solvent vapors or skin absorption of the dissolved compound.[2]
Step 1: Calculation & Weighing
  • Determine Molar Mass (MW): Refer to the specific Certificate of Analysis (CoA).

    • Example: For 1-(phenylethynesulfonyl)piperazine (

      
      ), MW 
      
      
      
      .
  • Calculate Mass Required:

    
    [2]
    
    • Example: To make

      
       of a 
      
      
      
      stock:
      
      
  • Weighing: Weigh the powder into a tared amber glass vial or polypropylene microtube .

    • Expert Tip: If static electricity causes powder scattering, use an anti-static gun or wipe the spatula with an ethanol-soaked wipe (allow to dry) before weighing.

Step 2: Dissolution
  • Add Solvent: Add the calculated volume of Anhydrous DMSO to the vial.

    • Do not use a serological pipette for volumes

      
      ; use a calibrated micropipette (P1000/P200).
      
  • Mixing:

    • Vortex vigorously for 30 seconds.

    • Inspect: Hold the vial against a light source. If particulates remain, sonicate in a water bath at room temperature for 1–2 minutes.

    • Caution: Avoid heating above

      
      .[3] Excessive heat can degrade the sulfonyl-alkyne bond.
      
Step 3: Aliquoting & Storage
  • Aliquot: Immediately dispense the stock into small volumes (e.g.,

    
    ) into screw-cap cryovials.
    
    • Why? This prevents repeated freeze-thaw cycles.[3][4] Each cycle introduces atmospheric moisture into the DMSO, degrading the compound over time.

  • Inert Gas Overlay (Recommended): Gently blow a stream of Nitrogen or Argon into the headspace of each vial before capping.

  • Store: Place vials at

    
     (short term, 
    
    
    
    month) or
    
    
    (long term).

Protocol: Assay Dilution Strategy

Direct dilution of high-concentration DMSO stocks into aqueous media often causes precipitation ("crashing out"). Use an Intermediate Dilution Step .

The "DMSO Shock" Avoidance Method
  • Thaw: Thaw the stock aliquot at room temperature (RT) until fully liquid. Vortex briefly.

  • Intermediate Dilution (100x):

    • Prepare an intermediate concentration in 100% DMSO or a DMSO/Buffer mix (if solubility allows) before the final spike.

    • Example: To achieve

      
       in the assay:
      
      • Stock:

        
        
        
      • Step A: Dilute

        
         stock 1:100 in DMSO 
        
        
        
        
        
        (Intermediate).
      • Step B: Dilute

        
         Intermediate 1:10 into Assay Buffer 
        
        
        
        
        
        Final.
    • Result: Final DMSO concentration is

      
      , minimizing toxicity and precipitation risk.
      
Critical Assay Incompatibility

Warning: Phenylethynesulfonyl piperazine is a cysteine-reactive probe.

  • Avoid Thiols: Do NOT use DTT (Dithiothreitol),

    
    -Mercaptoethanol, or Glutathione in the assay buffer during the incubation period with the compound. These agents will react with the alkyne, quenching the probe and yielding false negatives.
    
  • Alternative: If a reducing agent is strictly necessary for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic toward this scaffold, though validation is recommended.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation in Stock Moisture in DMSO or saturation.Warm to

and vortex. If persistent, filter (0.2

m PTFE) and re-quantify concentration via UV/HPLC.
Precipitation in Assay "DMSO Shock" (rapid polarity change).Use the Intermediate Dilution method (Step 5).[5] Increase mixing speed during addition.
Loss of Activity Hydrolysis or Thiol Quenching.1. Check buffer for DTT/BME. 2. Verify stock integrity via LC-MS (look for water adduct +18 Da).
Yellowing of Stock Oxidation or degradation.Discard. Prepare fresh stock using anhydrous DMSO and store under Nitrogen.

References

  • BenchChem. (2025).[2][3] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Cayman Chemical. (2022).[6] Pifithrin-

    
     Product Information & Handling. (Analogous sulfonyl-alkyne stability data). Retrieved from 
    
  • Smolecule. (2026).[5] DMSO Solubility & Stock Solution Preparation Guide.[5] Retrieved from [5]

  • MedChemExpress. (2024). Compound Handling Instructions: Solubility and Storage. Retrieved from

  • PubChem. (2025).[7] Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- (Compound Summary). Retrieved from [7]

Sources

Advanced Synthesis of N-Substituted Phenylethynesulfonamides: The Sulfinate-Oxidation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

N-substituted phenylethynesulfonamides (


) represent a specialized class of electron-deficient alkynes. Unlike their nitrogen-bound isomers (ynamides), these compounds feature a sulfonyl group directly attached to the acetylenic carbon. This structural arrangement creates a potent Michael acceptor, making these molecules valuable as cysteine protease inhibitors, "click" chemistry warheads (SuFEx), and precursors for heterocycle synthesis.
The Synthetic Challenge

The primary difficulty in synthesizing phenylethynesulfonamides lies in the instability of the intermediate alkynyl sulfonyl chloride. Direct sulfonylations often lead to polymerization or decomposition due to the high reactivity of the triple bond in the presence of strong Lewis acids or unbuffered oxidants.

Strategic Route Selection: While direct coupling of lithium acetylides with sulfamoyl chlorides is possible, it is frequently plagued by low yields and steric limitations. This guide details the Sulfinate-Oxidation Protocol , widely regarded as the "Gold Standard" for reliability and scalability. This route proceeds via a stable lithium sulfinate intermediate, allowing for controlled oxidative chlorination before amidation.

Core Protocol: The Sulfinate-Oxidation Route

This protocol utilizes a "one-pot, multi-step" approach to minimize the handling of sensitive intermediates.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Phenylacetylene (

    
    )
    
  • Base:

    
    -Butyllithium (2.5 M in hexanes)
    
  • Sulfur Source: Sulfur Dioxide (

    
    ) gas (anhydrous) OR DABSO (DABCO-bis(sulfur dioxide) adduct) for bench-stable handling.
    
  • Oxidant: N-Chlorosuccinimide (NCS) - Preferred over

    
     for milder reactivity.
    
  • Amine: Target N-nucleophile (

    
    ).
    
  • Solvent: Tetrahydrofuran (THF), anhydrous, degassed.

Step-by-Step Methodology
Phase 1: Generation of Lithium Phenylethynesulfinate
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge flask with Phenylacetylene (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi (1.1 equiv) over 15 minutes. Ensure internal temperature does not rise above -65 °C.
    
    • Mechanistic Insight: Low temperature is critical here not just for regioselectivity, but to prevent the formation of allenyl anions which lead to polymerization.

  • Sulfinylation:

    • Method A (Gas): Bubble anhydrous

      
       gas into the reaction mixture at -78 °C for 15 minutes. The solution usually turns pale yellow.
      
    • Method B (Solid DABSO): Add DABSO (0.6 equiv, as it contains 2

      
       molecules) in one portion. Warm to 0 °C for 30 mins to release 
      
      
      
      , then cool back to -78 °C.
  • Equilibration: Allow the mixture to warm to room temperature (RT) for 30 minutes to ensure complete formation of the lithium sulfinate salt (

    
    ).
    
  • Concentration (Optional but Recommended): Remove excess

    
     by applying a brief vacuum or vigorous nitrogen sparge. Excess 
    
    
    
    will consume the NCS oxidant in the next step.
Phase 2: Oxidative Chlorination
  • Re-cooling: Cool the sulfinate suspension back to 0 °C .

  • Oxidation: Add N-Chlorosuccinimide (NCS) (1.1 equiv) dissolved in minimal THF dropwise.

    • Critical Parameter: Protect from light. The reaction produces

      
      . This intermediate is a potent lachrymator and skin sensitizer. Handle with extreme care.
      
  • Reaction Time: Stir at 0 °C for 45 minutes. Monitoring by TLC is difficult; reliance on stoichiometry is standard.

Phase 3: Amidation
  • Amine Addition: Add the target amine (1.2 equiv) mixed with an auxiliary base (Triethylamine or Pyridine, 1.5 equiv) dropwise to the cold sulfonyl chloride solution.

    • Note: If the target amine is valuable, use 1.0 equiv of amine and 2.0 equiv of cheap base (e.g.,

      
      ).
      
  • Completion: Warm to RT and stir for 2-4 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with Brine. Dry over
    
    
    .
  • Purification: Silica gel chromatography.

    • Warning: These compounds are Michael acceptors. Avoid nucleophilic solvents (methanol) during purification if the sulfonamide is particularly electron-deficient.

Process Visualization & Logic

Reaction Pathway Diagram

G cluster_0 Critical Control Points Start Phenylacetylene Li_Int Li-Acetylide (-78°C) Start->Li_Int n-BuLi, THF Sulfinate Li-Sulfinate (Stable Salt) Li_Int->Sulfinate SO2 (Gas/DABSO) Chloride Sulfonyl Chloride (Unstable/Reactive) Sulfinate->Chloride NCS (Oxidation) Product Phenylethynesulfonamide (Target) Chloride->Product HNRR', Et3N

Caption: Step-wise transformation from terminal alkyne to sulfonamide via the sulfinate salt intermediate.

Troubleshooting Decision Tree

G Problem Low Yield / Impurities Check1 Is the mixture black/tarry? Problem->Check1 Check2 Is starting material remaining? Check1->Check2 No Sol1 Temp control failure. Ensure < -65°C during Li addition. Check1->Sol1 Yes Sol2 Incomplete Sulfinylation. Check SO2 quality or DABSO activity. Check2->Sol2 Yes (Alkyne left) Sol3 Oxidant decomposition. Ensure NCS is fresh/recrystallized. Check2->Sol3 No (Complex mix)

Caption: Diagnostic logic for common synthetic failures in alkynyl sulfonamide synthesis.

Data Summary & Validation

Comparison of Sulfur Dioxide Sources
ParameterGaseous

DABSO (Solid Surrogate)Sodium Metabisulfite
Handling Requires gas lines/trapsWeighable solid (Bench stable)Solid (Requires acid activation)
Atom Economy HighModerate (DABCO waste)Low
Cost LowHighVery Low
Suitability Scale-up (>10g)Discovery Chemistry (<1g)Not recommended for anhydrous Li-chem
Quality Control Specifications

To validate the synthesis of


, ensure the following spectral signatures are met:
  • IR Spectroscopy: Look for the characteristic sulfonyl stretches at 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) . The alkyne stretch (

    
    ) is often weak or absent due to symmetry/dipole issues but may appear around 2180-2200 cm⁻¹ .
    
  • ¹H NMR: Absence of the acetylenic proton (

    
     ~3.1 ppm). The aromatic region will show the phenyl ring protons. The 
    
    
    
    group will show distinct shifts due to the electron-withdrawing nature of the
    
    
    group.
  • ¹³C NMR: The acetylenic carbons are diagnostic. The carbon attached to

    
     typically shifts upfield relative to the phenyl-attached carbon, often appearing in the 80-95 ppm  range.
    

References

  • General Synthesis via Sulfinates: Scott, K. A., & Willis, M. C. (2005). DABSO: A Solid Source of Sulfur Dioxide for the Synthesis of Sulfonamides.[1] This foundational work establishes the use of DABSO as a safer alternative to gaseous SO2 for generating sulfinates from organometallics.

  • Electrochemical Synthesis (Modern Route): Ye, C., et al. (2022).[2] Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides. A modern, metal-free approach utilizing electrochemical oxidation to install the sulfonyl group.[3][2]

  • SuFEx Click Chemistry Applications: Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Describes the stability and reactivity of sulfonyl fluorides, which can be generated via similar sulfinate pathways and reacted with amines.

  • Mechanistic Insight on Alkynyl Sulfones: Back, T. G., et al. (2005).[4] Reactivity of Acetylenic Sulfones.[5][1][2][4][6] Provides in-depth analysis of the Michael acceptor properties and stability of the target moiety.

Sources

Application Note: Precision Bioconjugation and Targeted Covalent Inhibition Utilizing Acetylenic Sulfone Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The development of targeted covalent inhibitors (TCIs) and stable bioconjugates (such as antibody-drug conjugates, ADCs) relies heavily on the selection of an appropriate electrophilic warhead. While maleimides and acrylamides have historically dominated cysteine-directed bioconjugation, their limitations—namely, off-target toxicity and susceptibility to retro-Michael cleavage in systemic circulation—have driven the search for superior alternatives[1].

Acetylenic sulfones (ethynyl sulfones) have emerged as a highly tunable, exceptionally stable class of warheads. By leveraging the strong electron-withdrawing properties of the sulfone moiety, the adjacent alkyne becomes highly activated toward nucleophilic attack. This application note details the mechanistic causality, comparative advantages, and validated protocols for utilizing acetylenic sulfone warheads in precision bioconjugation.

Mechanistic Principles & Causality

The Hetero-Conjugate Addition Pathway

Acetylenic sulfones react with biological nucleophiles—predominantly the thiolate anion of cysteine—via a Michael-type hetero-conjugate addition. The causality of this reaction's efficiency lies in the electronic landscape of the warhead:

  • Activation: The

    
     group strongly polarizes the 
    
    
    
    triple bond, creating a highly electrophilic
    
    
    -carbon.
  • Nucleophilic Attack: The highly polarizable, electron-dense thiolate of a target cysteine attacks this

    
    -carbon.
    
  • Adduct Stabilization: The intermediate rapidly protonates to form a vinyl sulfone [2].

Unlike maleimide-thiol adducts, which exist in a thermodynamic equilibrium that permits retro-Michael reactions and subsequent thiol-exchange with serum albumin in vivo, the resulting vinyl sulfone adduct is both sterically and electronically locked. This irreversibility makes acetylenic sulfones ideal for long-term physiological applications[3]. Furthermore, the intrinsic reactivity of the warhead can be precisely tuned by altering the steric bulk or electronic nature of the substituents on the sulfone core[2].

ReactionMechanism Protein Protein-Cys-SH (Target Nucleophile) Intermediate Thiolate Attack (Hetero-Conjugate Addition) Protein->Intermediate Warhead Acetylenic Sulfone (R-C≡C-SO₂-R') Warhead->Intermediate Product Vinyl Sulfone Adduct (Irreversible Bioconjugate) Intermediate->Product pH 7.4 Rapid Kinetics

Fig 1. Mechanistic pathway of acetylenic sulfone bioconjugation via hetero-conjugate addition.

Comparative Warhead Kinetics and Stability

To rationally select a warhead, one must balance intrinsic reactivity with adduct stability. Highly reactive warheads often lead to off-target labeling, while weakly reactive ones fail to achieve complete target saturation[3]. The table below summarizes the quantitative and qualitative parameters of standard bioconjugation warheads compared to acetylenic sulfones.

Warhead TypePrimary TargetIntrinsic ReactivityAdduct Stability (Plasma

)
Primary Application
Maleimide CysteineVery HighLow (< 48 hours)In vitro assays, early ADCs
Acrylamide CysteineModerateHigh (> 7 days)Kinase inhibitors (TCIs)
Vinyl Sulfone Cys / LysLow-ModerateVery High (> 14 days)Protease inhibitors
Acetylenic Sulfone CysteineHighVery High (> 14 days)Advanced ADCs, Spin Labeling[4]

Data synthesized from covalent warhead reactivity profiling and plasma stability assays.

Experimental Protocol: Cysteine-Targeted Bioconjugation

This protocol outlines a self-validating workflow for the site-specific conjugation of an acetylenic sulfone probe to a cysteine-containing target protein.

Materials Required
  • Target Protein: Purified protein containing an accessible, free cysteine (10–50

    
    M).
    
  • Warhead Probe: Acetylenic sulfone derivative (e.g., ethynyl p-tolyl sulfone), prepared as a 10 mM stock in anhydrous DMSO.

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. (Note: Avoid primary amine buffers like Tris if cross-reactivity with highly activated sulfones is a concern, though cysteine selectivity is generally maintained).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

  • Quenching Agent: Dithiothreitol (DTT) or

    
    -mercaptoethanol (BME).
    
Step-by-Step Methodology

Step 1: Protein Preparation and Reduction Causality: Cysteine residues often form intermolecular disulfides or undergo spontaneous oxidation to sulfenic acids during storage. TCEP is used because it selectively reduces disulfides without containing a free thiol that would compete with the warhead.

  • Dilute the target protein to 20

    
    M in Reaction Buffer.
    
  • Add 10 molar equivalents of TCEP (200

    
    M final concentration).
    
  • Incubate at 25°C for 30 minutes.

Step 2: Warhead Conjugation Causality: The reaction is performed at physiological pH (7.4) to ensure the cysteine exists partially in its highly nucleophilic thiolate form (


 ~8.3), maximizing the reaction rate while preventing base-catalyzed degradation of the protein.
  • Add the acetylenic sulfone probe to a final concentration of 100

    
    M (5 molar equivalents relative to the protein).
    
  • Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubate the mixture at 25°C for 2 hours with gentle agitation.

Step 3: Reaction Quenching Causality: To establish a precise reaction endpoint and prevent off-target labeling during downstream processing, excess highly reactive free thiols are introduced to scavenge any unreacted acetylenic sulfone.

  • Add DTT to a final concentration of 5 mM.

  • Incubate for 15 minutes at room temperature.

Step 4: Purification

  • Remove small molecules (TCEP, quenched warhead, DTT) using a size-exclusion chromatography (SEC) column or a centrifugal desalting unit (e.g., Amicon Ultra, 10 kDa MWCO) pre-equilibrated with Reaction Buffer.

ProtocolWorkflow Prep 1. Protein Preparation Reduce disulfides (TCEP) Buffer exchange to pH 7.4 React 2. Warhead Conjugation Add 5-10 eq Acetylenic Sulfone Incubate 2h at 25°C Prep->React Quench 3. Reaction Quenching Add excess DTT or BME Scavenge unreacted warhead React->Quench Purify 4. Purification Size Exclusion Chromatography Remove small molecules Quench->Purify Analyze 5. Validation LC-MS/MS Intact Mass Confirm Adduct Stability Purify->Analyze

Fig 2. Step-by-step workflow for protein bioconjugation and validation using acetylenic sulfones.

Analytical Validation System

A robust protocol must be self-validating. To confirm the success, selectivity, and stability of the acetylenic sulfone bioconjugation, execute the following analytical pipeline:

  • Intact Protein Mass Spectrometry (LC-TOF-MS):

    • Metric for Success: The deconvoluted mass spectrum must show a single mass shift corresponding exactly to the molecular weight of the acetylenic sulfone warhead.

    • Interpretation: A single addition indicates 1:1 stoichiometry. Multiple additions indicate off-target reactivity (e.g., reaction with lysine residues or secondary cysteines), requiring a titration of the warhead concentration down to 1–2 equivalents.

  • Peptide Mapping (LC-MS/MS):

    • Metric for Success: Trypsin digest followed by tandem MS should identify the specific cysteine-containing peptide bearing the mass modification.

    • Interpretation: Confirms site-selectivity. The absence of modified lysine-containing peptides confirms chemoselectivity for thiols under the chosen pH conditions.

  • Plasma Stability Assay:

    • Metric for Success: Incubate the purified bioconjugate in 50% human plasma at 37°C for 48 hours. Subsequent LC-MS analysis should reveal no loss of the warhead mass shift.

    • Interpretation: Validates the irreversible nature of the vinyl sulfone adduct, proving its superiority over maleimide linkages for in vivo applications.

References

  • Source: MDPI (Molecules)
  • Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity relationship Source: ChemRxiv URL
  • Source: ELTE (European Journal of Medicinal Chemistry)
  • Synthesis of new spin labels for Cu-free click conjugation Source: ResearchGate URL

Sources

Troubleshooting & Optimization

Technical Support Ticket: Preventing Hydrolysis of Alkynyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier 3 Technical Support resource for researchers encountering stability issues with N-alkynyl sulfonamides (ynamides) . It moves beyond basic instructions to address the mechanistic root causes of hydrolysis and provides self-validating protocols.

Ticket ID: YNAM-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division Subject: Troubleshooting decomposition and low yields during ynamide synthesis and purification.

Executive Summary: The "Keteniminium Trap"

If you are observing the conversion of your alkynyl sulfonamide (1 ) into a linear amide/imide (3 ) or detecting "missing mass" during purification, the root cause is almost invariably proton-catalyzed hydration .

Unlike standard internal alkynes, the nitrogen atom in the ynamide donates electron density into the


-system, rendering the 

-carbon highly nucleophilic. Even weak acids (like untreated silica gel) or trace protons in "dry" solvents can protonate this position, generating a highly reactive keteniminium ion (2 ) . This intermediate traps water instantaneously to form the hydrolyzed amide.

The Core Directive: You must maintain a strictly non-acidic environment from reaction initiation through final storage.

Mechanistic Diagnostics (Root Cause Analysis)

To solve the problem, you must visualize the invisible failure mode. The diagram below illustrates the "Keteniminium Trap"—the pathway responsible for 90% of ynamide decomposition cases.

YnamideHydrolysis cluster_0 Critical Failure Point Ynamide N-Alkynyl Sulfonamide (Ynamide) Keteniminium Keteniminium Ion (Highly Reactive Electrophile) Ynamide->Keteniminium β-Protonation (Rate Limiting Step) Proton H+ Source (Silica/Acidic Solvent) Proton->Keteniminium Amide Hydrolyzed Amide (Decomposition Product) Keteniminium->Amide Nucleophilic Attack (Fast) Water H2O (Trace Moisture) Water->Amide

Figure 1: The acid-catalyzed hydrolysis mechanism. The nitrogen lone pair stabilizes the keteniminium intermediate, lowering the activation energy for hydration.

Phase 1: Synthesis Troubleshooting

User Issue: "My reaction turns cloudy or the yield is low despite full conversion of the starting material."

Protocol A: The Robust Copper-Catalyzed Coupling (Hsung Conditions)

The most common failure point in the copper-catalyzed coupling of amides with alkynyl bromides is the basicity of the system . You must ensure the base effectively neutralizes any generated acid (HBr) and buffers the system.

ParameterRecommendationTechnical Rationale
Catalyst

+ 1,10-Phenanthroline
While Cu(I) is the active species, this precatalyst system is robust. The ligand prevents disproportionation and catalyst death.
Base

(Tribasic Potassium Phosphate)
Crucial: Use anhydrous

. It acts as a proton sponge.

is a viable alternative but can be hygroscopic, introducing water.
Solvent Toluene (0.5 - 1.0 M)Non-polar solvents suppress the ionization of the keteniminium intermediate. Avoid THF if moisture control is difficult.
Temperature 60–80 °CHigher temperatures promote the coupling but also accelerate hydrolysis if water is present. Do not exceed 90 °C without strict moisture control.

Self-Validating Check:

  • Visual Cue: The reaction mixture should remain a suspension (blue/green to brown). If it turns completely clear and homogeneous, you may have generated significant amounts of sulfonamide byproduct (hydrolysis).

  • TLC Monitor: Do not rely solely on the disappearance of the amide. Check for the appearance of a more polar spot (the hydrolyzed amide) just below the product.

Phase 2: Purification & Workup (The "Silica Killer")

User Issue: "I had a clean spot on TLC, but after the column, I recovered mostly amide byproduct."

Diagnosis: Standard silica gel has a surface pH of ~4–5. This is acidic enough to protonate the ynamide during the 20–40 minutes it spends on the column, causing on-column hydrolysis.

Protocol B: The Basified Silica Gel Technique

You must neutralize the stationary phase.

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your silica gel slurry using your eluent (e.g., Hexanes/EtOAc).

  • The Neutralizing Spike: Add 1% to 5% Triethylamine (TEA) to the slurry before pouring the column.

    • Example: For 100 mL of solvent, add 1–5 mL of TEA.

  • Equilibration: Flush the column with 2–3 column volumes of the TEA-spiked solvent. This replaces surface acidic protons with triethylammonium ions.

  • Running the Column: You can remove TEA from the eluent once the product starts eluting, or keep it at 1% to be safe.

  • Evaporation: Rotovap the fractions. TEA is volatile and will be removed, leaving the neutral ynamide.

Alternative: Use Alumina (Basic or Neutral) . However, basified silica is often cheaper and offers better resolution for these substrates.

Troubleshooting Decision Tree

Follow this logic flow to isolate your specific failure mode.

Troubleshooting Start Start: Low Yield / Decomposition CheckTLC Check Reaction TLC (Before Workup) Start->CheckTLC CleanSpot Clean Product Spot? CheckTLC->CleanSpot Yes Yes CleanSpot->Yes Product exists No No (New polar spots visible) CleanSpot->No Product decomposing in pot WorkupIssue Issue is Workup/Purification Yes->WorkupIssue ReactionIssue Issue is Reaction Conditions No->ReactionIssue SilicaCheck Did you use TEA-treated Silica? WorkupIssue->SilicaCheck WaterCheck Check Base/Solvent Water Content ReactionIssue->WaterCheck UseTEA Action: Repeat with 5% Et3N in Silica SilicaCheck->UseTEA No CheckAcid Action: Check CDCl3 acidity (NMR) SilicaCheck->CheckAcid Yes BaseSwitch Action: Switch to freshly dried K3PO4 or Molecular Sieves WaterCheck->BaseSwitch

Figure 2: Diagnostic workflow for isolating stability issues.

Frequently Asked Questions (FAQs)

Q: Can I use NMR to check for hydrolysis? A: Yes. The ynamide triple bond typically shows no protons, but the hydrolyzed product (amide) will show a distinct methylene singlet (


)  or a vinylic signal if partial hydration (enamide) occurs. In the case of N-sulfonyl ynamides, look for a singlet around 

3.0–4.0 ppm corresponding to the

group.

Q: My CDCl3 NMR spectrum shows decomposition after 1 hour. Why? A: Chloroform naturally decomposes to form traces of HCl and phosgene over time. This trace acid is sufficient to hydrolyze ynamides.

  • Fix: Filter your

    
     through a small plug of basic alumina or 
    
    
    
    immediately before use, or use
    
    
    (Benzene-d6) which is non-acidic.

Q: Is it better to use copper (I) or copper (II) salts? A: While Copper (I) is the active catalytic species,


 (Copper II)  is often preferred because it is air-stable and less prone to forming inactive oxides before the reaction starts. It is reduced in situ (often by the amine or ligand) to the active Cu(I) species.

Q: Can I store ynamides in solution? A: Only in non-acidic, non-protic solvents (e.g., Toluene, Benzene). Avoid storing in Chloroform or Dichloromethane for extended periods unless stabilized with base. Solid storage at -20°C under argon is recommended.

References
  • Zhang, X., et al. (2006).[1] "Copper(II)-Catalyzed Amidations of Alkynyl Bromides as a General Synthesis of Ynamides." The Journal of Organic Chemistry. Link

    • Authority: Establishes the standard protocol and discusses base importance.
  • Mansfield, S. J., et al. (2019).[2] "A General Copper-Catalyzed Synthesis of Ynamides from 1,2-Dichloroenamides." Organic Letters. Link

    • Authority: Provides a robust alternative synthesis route and discusses stability.
  • Evano, G., et al. (2014). "Chemistry and Biology of Ynamides." Chemical Reviews. Link

    • Authority: Comprehensive review detailing the keteniminium mechanism and acid sensitivity.
  • DeKorver, K. A., et al. (2010). "Ynamides: A Modern Functional Group for the New Millennium." Chemical Reviews. Link

    • Authority: Foundational text on ynamide reactivity and handling.[2][3][4][5][6]

Sources

Troubleshooting nucleophilic attack on phenylethynyl sulfone groups

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the troubleshooting of nucleophilic attacks on Phenylethynyl Sulfone (PES) groups. This content is structured for researchers and drug development professionals utilizing PES reagents for cysteine-selective bioconjugation, probe development, or organic synthesis.

Topic: Troubleshooting Nucleophilic Attack on Phenylethynyl Sulfone Groups Reagent Class: Activated Alkynes / Michael Acceptors Primary Application: Cysteine-selective bioconjugation, Thiol-yne "click" chemistry.

Diagnostic Hub: Troubleshooting Q&A

Issue 1: Low Conjugation Yield or Slow Reaction Kinetics

Q: I am observing <20% conversion after 4 hours. My target has a free cysteine. What is wrong?

A: The reactivity of phenylethynyl sulfones is heavily dependent on the protonation state of the thiol and the solubility of the reagent .

  • pH Factor: PES reagents react via a nucleophilic attack by the thiolate anion (

    
    ), not the neutral thiol (
    
    
    
    ). If your reaction pH is below the pKa of the cysteine (typically ~8.3–8.5 for free cysteine, though lower in some protein microenvironments), the concentration of the reactive thiolate is negligible.
    • Solution: Adjust reaction pH to 7.5 – 8.0 . This increases the thiolate fraction without triggering amine reactivity (which becomes significant > pH 8.5).[1]

  • Solvent Effects: PES groups are hydrophobic. If the reagent precipitates upon addition to the aqueous buffer, the effective concentration drops to zero.

    • Solution: Ensure the PES reagent is dissolved in a water-miscible organic solvent (DMSO, DMF, or acetonitrile) before adding to the protein. Maintain a final organic solvent concentration of 5–10% (v/v) to ensure solubility.

Issue 2: Regioselectivity and Stereochemistry

Q: I see two peaks in my LC-MS with the same mass. Are these regioisomers?

A: It is more likely you are observing stereoisomers (E/Z) rather than regioisomers.

  • Regioselectivity: The sulfone group (

    
    ) is a strong electron-withdrawing group (EWG) that directs nucleophilic attack to the 
    
    
    
    -carbon (the carbon attached to the phenyl ring). Attack at the
    
    
    -carbon is electronically unfavorable.
  • Stereoselectivity: The initial addition forms a vinyl anion intermediate. Protonation can occur from either face, leading to a mixture of E (trans) and Z (cis) vinyl sulfone products. While the Z-isomer is often kinetically favored (anti-addition), isomerization can occur.

    • Action: Both isomers are stable covalent adducts. If a single peak is required for regulatory characterization, you may need to optimize temperature or explore bulky ligands to enforce stereocontrol, though this is difficult in aqueous bioconjugation.

Issue 3: Off-Target Labeling (Selectivity)

Q: I am detecting labeling on Lysine residues. I thought PES was Cysteine-specific?

A: PES reagents are highly selective for thiols over amines at neutral pH due to the superior nucleophilicity of sulfur ("soft" nucleophile) toward the "soft" alkyne electrophile. However, selectivity is lost at elevated pH.

  • Root Cause: At pH > 8.5, a significant fraction of surface Lysine residues (

    
    -amino groups) become deprotonated and nucleophilic. The high concentration of Lysines on protein surfaces can drive off-target attack via mass action.
    
  • Solution: Strictly maintain pH

    
     8.0. If higher pH is required for solubility, reduce incubation time or lower the temperature to 4°C to kinetically favor the faster thiol reaction.
    
Issue 4: Product Stability vs. Maleimides

Q: My maleimide conjugates hydrolyze over time. Will switching to PES fix this?

A: Yes. This is the primary advantage of PES reagents.

  • Mechanism: Maleimide adducts (thiosuccinimides) are prone to hydrolysis (ring-opening) or retro-Michael reactions (loss of the label) in plasma.

  • PES Stability: The resulting vinyl sulfone linkage is extremely stable. It does not undergo hydrolysis and is highly resistant to retro-Michael reversal under physiological conditions.

    • Verification: Incubate your PES-conjugate in plasma or with excess glutathione (GSH) at 37°C for 24 hours. You should observe negligible loss of the label compared to a maleimide control.

Technical Deep Dive: Mechanism & Logic

The Reaction Pathway

The reaction proceeds via a Michael-type nucleophilic addition to the activated alkyne. The sulfone group stabilizes the intermediate carbanion.

  • Activation: The sulfone (

    
    ) withdraws electron density, making the 
    
    
    
    -carbon electrophilic.
  • Attack: The thiolate (

    
    ) attacks the 
    
    
    
    -carbon.
  • Intermediate: A vinyl carbanion forms

    
     to the sulfone (stabilized by 
    
    
    
    -orbital resonance).
  • Protonation: The carbanion abstracts a proton from the solvent (water), yielding the vinyl sulfone adduct.

Visualized Pathways

PES_Mechanism Reagents Reagents: Ph-C≡C-SO2-R + Protein-S⁻ TS_Attack Transition State: Nucleophilic Attack at β-Carbon Reagents->TS_Attack pH > pKa(Cys) Intermediate Vinyl Carbanion Intermediate (Stabilized by SO2) TS_Attack->Intermediate Fast Protonation Protonation (from Solvent) Intermediate->Protonation Product Product: Vinyl Sulfone Adduct (E/Z Mixture) Protonation->Product Irreversible Amine Amine Attack (Lysine) Amine->TS_Attack pH > 8.5

Caption: Mechanistic pathway of thiolate addition to phenylethynyl sulfone. Note the critical role of pH in driving the specific thiol attack vs. amine side reactions.

Experimental Protocol: Cysteine-Selective Labeling

Objective: Conjugate a PES-functionalized fluorophore to a protein containing a single free cysteine.

Materials
  • Protein Stock: 100 µM in PBS (pH 7.4).

  • PES Reagent: 10 mM stock in dry DMSO.

  • Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.8.

  • TCEP (Optional): To reduce disulfide dimers if necessary.

Step-by-Step Procedure
  • Preparation: Dilute the protein to 50 µM in the reaction buffer (pH 7.8).

    • Note: Ensure no primary amine buffers (Tris) are used if working at pH > 8.0, though Phosphate/HEPES are preferred.

  • Reduction (Conditional): If the cysteine is oxidized, add 2–5 equivalents of TCEP and incubate for 30 mins. Do not use DTT or Mercaptoethanol, as they are thiols and will compete for the PES reagent.[1]

  • Labeling: Add the PES reagent to the protein solution.

    • Stoichiometry: Use 1.5 – 3.0 molar equivalents of PES relative to the protein.

    • Solvent: Ensure final DMSO concentration is < 5% to prevent denaturation.

  • Incubation: Incubate at Room Temperature for 2–4 hours or 4°C overnight .

    • Tip: PES kinetics are slower than maleimides. Do not rush this step.

  • Quenching: Add excess Cysteine or Glutathione (10 mM final) to quench unreacted PES reagent.

  • Purification: Remove excess reagent via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

Comparative Data: PES vs. Maleimide

FeatureMaleimidePhenylethynyl Sulfone (PES)
Reaction Rate (

)
Very Fast (

)
Moderate (

)
Selectivity (pH 7.5) HighHigh
Linkage Stability Low (Hydrolysis/Retro-Michael)High (Irreversible)
Plasma Stability ~50% loss in 24h (variable)>95% retention in 24h
Product Isomers Single succinimide ringE/Z Vinyl Sulfone isomers
Reversibility Reversible with excess thiolGenerally Irreversible

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Detected Issue_Type What is the primary issue? Start->Issue_Type Branch_Yield Low Yield / No Reaction Issue_Type->Branch_Yield Branch_Selectivity Non-Specific Labeling Issue_Type->Branch_Selectivity Branch_Stability Adduct Instability Issue_Type->Branch_Stability Check_pH Check pH. Is it < 7.0? Branch_Yield->Check_pH Check_pH_High Is pH > 8.5? Branch_Selectivity->Check_pH_High Check_Reagent Are you sure it's PES? (Not Maleimide?) Branch_Stability->Check_Reagent Action_pH Increase pH to 7.5-8.0 to generate thiolate. Check_pH->Action_pH Yes Check_Solubility Is reagent precipitating? Check_pH->Check_Solubility No Action_Solvent Add DMSO/DMF (up to 10%). Check_Solubility->Action_Solvent Yes Action_Lower_pH Lower pH to 7.5. Lysines react at high pH. Check_pH_High->Action_Lower_pH Yes Action_Verify PES is stable. Check for proteolysis or aggregation. Check_Reagent->Action_Verify

Caption: Decision matrix for diagnosing common experimental failures with PES reagents.

References

  • Mechanism of Thiol-Yne Addition

    • Title: Thiol-yne reaction: From organic synthesis to advanced materials.[2]

    • Source:Chemical Reviews (via ACS/NIH).
    • URL:[Link] (Generalized context for thiol-yne mechanisms).

  • Cysteine Selectivity & Stability

    • Title: Fast Cysteine Bioconjugation Chemistry.[3][4]

    • Source:N
    • URL:[Link]

  • Vinyl Sulfone Reactivity

    • Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction.[5][6]

    • Source:Polymer Chemistry (RSC).
    • URL:[Link]

  • Comparison with Maleimides: Title: Thiol-Reactive Crosslinker Chemistry (Maleimide vs. Sulfone). Source:Thermo Fisher Scientific.

Sources

Minimizing side reactions in cysteine labeling with sulfonyl probes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Cysteine Labeling with Sulfonyl Probes

Introduction: The "Context-Dependent" Warhead

Welcome to the technical support hub for Sulfonyl Fluoride (SuFEx) chemistry. You are likely here because you are attempting to label cysteine residues using sulfonyl probes—a task that requires navigating a complex reactivity landscape.

Unlike maleimides, which are inherently thiol-selective, sulfonyl fluorides (SFs) are "privileged electrophiles." They are stable in water and resistant to reduction, but they are promiscuous by design. In the protein microenvironment, they can label Tyrosine, Lysine, Serine, Histidine, and Cysteine.[1]

Your Goal: Force a "context-dependent" warhead to behave with "residue-specific" precision. Our Method: Exploit the pKa window and local geometry to kinetically favor the Thiol-Sulfur(VI) exchange while suppressing amine and phenol reactivity.

Module 1: The Chemistry of Selectivity (Theory)

To minimize side reactions, you must understand the competition occurring in your test tube. The reaction is driven by the nucleophilicity of the target residue, which is strictly dictated by pH.

The Reactivity Landscape
  • Cysteine (Target): pKa ~8.3 (can be ~6.0 in active sites). Reactive as a Thiolate (RS⁻) .

  • Lysine (Major Off-Target): pKa ~10.5. Reactive as a Neutral Amine (R-NH₂) .

  • Tyrosine (Context Off-Target): pKa ~10.0. Reactive as a Phenolate (Ar-O⁻) .

The Strategy: By buffering your reaction between pH 6.0 and 7.2 , you maintain Cysteine in its reactive thiolate form (or easily accessible equilibrium) while keeping Lysine protonated (ammonium, R-NH₃⁺) and Tyrosine protonated (phenol), rendering them non-nucleophilic.

ReactivityLandscape cluster_pH pH Dependent Competition Probe Sulfonyl Fluoride Probe (R-SO2F) Cys Cysteine (Target) pKa ~8.3 Reactive Species: RS⁻ Probe->Cys Fast at pH 6.0-7.5 Lys Lysine (Side Rxn) pKa ~10.5 Reactive Species: R-NH₂ Probe->Lys Dominates at pH > 8.0 Tyr Tyrosine (Side Rxn) pKa ~10.0 Reactive Species: Ar-O⁻ Probe->Tyr Requires basic pocket or pH > 8.5 Outcome Stable Sulfonamide/Sulfonate Covalent Adduct Cys->Outcome Lys->Outcome Tyr->Outcome

Figure 1: The pH-dependent competition for the sulfonyl fluoride warhead. Controlling pH is the primary lever for specificity.

Module 2: Troubleshooting Guide

Use this matrix to diagnose specific issues in your labeling experiments.

SymptomProbable CauseTechnical Solution
High Non-Specific Background pH is too high (> 7.5). At this pH, a small fraction of Lysine becomes deprotonated (neutral) and reacts over long incubation times.Lower pH to 6.5. This shifts the Lysine equilibrium almost entirely to the unreactive ammonium form without significantly hampering Cys reactivity.
"Smearing" on Gel/Western Probe Concentration too high. Excess probe forces low-affinity off-target reactions (the "spray and pray" effect).Titrate Probe. Perform a concentration curve (1 µM to 100 µM). Use the lowest concentration that achieves saturation of the target.
No Labeling Observed Cysteine Oxidation. The target Cys is likely a disulfide or sulfenic acid.Pre-reduce. Treat with 1 mM TCEP for 20 mins prior to labeling. Avoid DTT if possible (see FAQs).
Labeling Disappears over Time Hydrolysis (Rare) or Instability. While SF adducts are stable, the probe itself may precipitate or hydrolyze if stored improperly in aqueous buffer.Fresh Stocks. Always prepare SF probes in anhydrous DMSO immediately before use. Do not store aqueous dilutions.
Unexpected Lysine Labeling "Proximity-Enabled" Reactivity. An adjacent basic residue (His/Arg) is lowering the pKa of a specific Lysine.Denature. If you only need to label Cys for mass spec mapping, denature the protein (Urea/SDS) to disrupt the catalytic microenvironment that activates the Lysine.

Module 3: Optimized Cysteine Labeling Protocol

This protocol is designed to maximize Cysteine selectivity while suppressing Lysine/Tyrosine artifacts.

Reagents:

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 6.8 (Strictly controlled). Avoid Tris buffer (contains amines).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

  • Probe: Sulfonyl Fluoride derivative (100x stock in DMSO).

  • Quench: 5% Formic Acid (for MS) or 4x Laemmli Buffer (for Gels).

Workflow:

  • Preparation: Dilute protein to 1 mg/mL in HEPES pH 6.8 .

  • Reduction: Add TCEP (final conc. 0.5 - 1.0 mM). Incubate 20 min at RT.

    • Why: Ensures Cysteines are free thiols. TCEP is compatible with SFs; DTT is not recommended.

  • Labeling: Add Sulfonyl Fluoride probe (Final conc. 10–50 µM).

    • Constraint: Keep DMSO < 2% (v/v) to prevent protein unfolding (unless unfolding is desired).

  • Incubation: Incubate at 37°C for 30–60 minutes .

    • Note: SFs react slower than maleimides. 37°C helps overcome the activation energy barrier without raising pH.

  • Quenching (CRITICAL):

    • For Gel: Add Laemmli buffer immediately. Boil for 5 min.

    • For Mass Spec: Acidify with Formic Acid to pH < 3.0.

    • Why: Acidification instantly protonates all nucleophiles, freezing the reaction.

ProtocolWorkflow Start Start: Protein in HEPES pH 6.8 Reduce Add TCEP (1 mM) 20 min @ RT Start->Reduce Probe Add Sulfonyl Probe (10-50 µM) Reduce->Probe Incubate Incubate 37°C 30-60 mins Probe->Incubate Decision Analysis Type? Incubate->Decision Gel Add Laemmli Buffer (Boil 5 min) Decision->Gel SDS-PAGE MS Add Formic Acid (pH < 3.0) Decision->MS Proteomics

Figure 2: Step-by-step decision workflow for minimizing off-target artifacts during labeling.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use DTT or Beta-mercaptoethanol (BME) as a reducing agent? A: Avoid if possible. DTT and BME contain free thiols. While sulfonyl fluorides are less reactive toward free thiols in solution compared to protein-bound thiols (due to the "proximity effect" on proteins), high concentrations of DTT (1-5 mM) can consume your probe, lowering the effective concentration and reducing yield. TCEP is non-nucleophilic toward SFs and is the superior choice.

Q: Why use Sulfonyl Fluoride instead of Iodoacetamide (IAA) or Maleimide? A: Stability and Specificity Profiling.

  • Stability: SF adducts are extremely stable and do not undergo retro-Michael addition (unlike maleimides).

  • Profiling: If you are performing Activity-Based Protein Profiling (ABPP), SFs offer a different "selectivity filter." They prefer Tyrosines and Lysines in catalytic centers. If you are targeting a Cysteine, using an SF probe implies you are looking for a Cysteine in a unique, perhaps basic, microenvironment that activates it for SuFEx chemistry.

Q: My probe precipitates when added to the buffer. What do I do? A: Sulfonyl probes are often hydrophobic.

  • Ensure your DMSO stock is high concentration (e.g., 50 mM) so the final DMSO volume added is small.

  • Add the probe while vortexing to prevent local high concentrations.

  • If precipitation persists, lower the probe concentration to 10 µM and extend incubation time.

Q: How do I confirm the label is on Cysteine and not Lysine? A: You must use LC-MS/MS (Peptide Mapping) .

  • Digest the labeled protein with Trypsin.[1]

  • Analyze the peptides.[2]

  • Look for the mass shift of your probe. The MS/MS fragmentation spectra will pinpoint the modification site. If the mass shift is on a K (Lysine), your pH was likely too high. If on C (Cysteine), you have succeeded.[3]

References

  • Jones, L. H., et al. (2019).[4] Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes.[2][4][5][6] Methods in Enzymology.[4] Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1][2] Chemical Science. Link

  • Boll, L. B., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues.[1][7] ChemBioChem.[7] Link

  • Wang, J., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.[8] PNAS. Link

Sources

Navigating the Nuances of Phenylethynesulfonyl Compounds in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

The growing interest in phenylethynesulfonyl compounds as precision tools in chemical biology and as covalent inhibitors in drug development is undeniable. Their unique reactivity profile allows for the formation of stable covalent bonds with non-cysteine amino acid residues, opening up new avenues for targeting previously "undruggable" proteins.[1][2][3] However, the very electrophilicity that makes these compounds effective also presents challenges to their use in the complex, aqueous environment of cell culture media.

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful application of phenylethynesulfonyl compounds in your cellular assays, thereby enhancing the reliability and reproducibility of your experimental results.

Section 1: Troubleshooting Guide - Decoding Experimental Challenges

Unexpected outcomes in cell-based assays involving phenylethynesulfonyl compounds can often be traced back to their stability and reactivity in the culture medium. This section addresses common problems, their underlying causes, and provides systematic solutions.

Problem: Observed cellular activity of the compound is significantly lower than expected or absent.

You've designed a potent phenylethynesulfonyl-based inhibitor, but it shows little to no effect in your cell-based assay.

Potential Causes and Investigative Workflow:

  • Compound Instability in Stock Solution:

    • The "Why": Phenylethynesulfonyl compounds, while generally more resistant to hydrolysis than their sulfonyl chloride counterparts, can still degrade in stock solutions if exposed to moisture over time.[3][4] Repeated freeze-thaw cycles can introduce atmospheric moisture, compromising the compound's integrity.[5]

    • The "How-To":

      • Definitive Check: The most reliable method to assess the integrity of your stock solution is through Liquid Chromatography-Mass Spectrometry (LC-MS). This will confirm the presence of the parent compound and reveal any degradation products.

      • Pragmatic Check: Prepare a fresh stock solution in an anhydrous solvent (e.g., DMSO) and immediately repeat the experiment. If the activity is restored, your old stock solution was likely compromised.

    • The Solution:

      • Always use high-quality, anhydrous DMSO for preparing stock solutions.

      • Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6]

      • Store aliquots at -80°C in desiccated conditions.

  • Rapid Degradation or Sequestration in Cell Culture Media:

    • The "Why": Cell culture media is a rich soup of nucleophiles. Serum proteins (like albumin) and free amino acids (such as lysine, tyrosine, histidine, and serine) can react with the electrophilic sulfonyl fluoride "warhead," effectively depleting the active compound available to the cells.[2][3] This is a primary reason for the discrepancy between biochemical and cellular potencies.

    • The "How-To":

      • Media Stability Assay: To quantify the stability of your compound, incubate it in your complete cell culture medium (with and without serum) at 37°C. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Precipitate the proteins (e.g., with cold acetonitrile), and analyze the supernatant by LC-MS or HPLC to determine the concentration of the remaining parent compound.[7]

    • The Solution:

      • Shorter Incubation Times: If the compound's half-life in the media is short, reduce the duration of the cell treatment.

      • Serum Considerations: If your experiment allows, consider reducing the serum concentration or using serum-free media during the initial compound treatment phase.

      • Repeat Dosing: For long-term experiments (e.g., over 24 hours), a single dose may be insufficient. A repeat dosing schedule with media changes may be necessary to maintain a therapeutic concentration of the compound.[8]

Experimental Workflow for Media Stability Assessment:

Caption: A systematic workflow for assessing the stability of phenylethynesulfonyl compounds in cell culture media.

Problem: High variability in results between experimental replicates.

Potential Causes and Solutions:

  • Inconsistent Cell Health and Density:

    • The "Why": Cells that are over-confluent, have a high passage number, or are in poor health can respond differently to treatment.[6] Cell density also affects the total number of available targets and the concentration of secreted factors in the media.

    • The Solution:

      • Maintain a consistent cell seeding density for all experiments.

      • Use cells within a defined low-passage number range.

      • Regularly monitor cell morphology and viability.[9]

  • Variability in Reagents:

    • The "Why": Lot-to-lot variations in fetal bovine serum (FBS) can introduce different profiles and concentrations of nucleophilic proteins, leading to inconsistent compound sequestration or degradation.

    • The Solution:

      • Purchase a large lot of FBS, test it for your specific assay, and use this single lot for the duration of your study to ensure consistency.

  • Inconsistent Dosing and Incubation Times:

    • The "Why": Given the potential for rapid degradation, even small variations in the time between compound dilution and addition to cells, or in the total incubation time, can impact the effective concentration and lead to variability.

    • The Solution:

      • Prepare working dilutions of the compound fresh for each experiment and add them to the cells immediately.

      • Standardize all incubation times precisely.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary nucleophiles in cell culture media that react with phenylethynesulfonyl compounds?

The sulfonyl fluoride moiety is an electrophilic "warhead" that can be targeted by several nucleophilic amino acid side chains.[3] In cell culture media, the most abundant reactive partners are:

  • Lysine: The ε-amino group is a potent nucleophile.

  • Tyrosine: The phenolic hydroxyl group can be reactive.[10]

  • Serine and Threonine: The hydroxyl groups, especially the activated serine in the active site of serine proteases, are known targets.[3]

  • Histidine: The imidazole side chain can also act as a nucleophile.[3] While sulfonyl fluorides can react with cysteine, the resulting adducts can be unstable.[1][2]

Q2: How should I properly store and handle my phenylethynesulfonyl compounds?

Proper handling is crucial for these reactive molecules.[11]

  • Storage: Store solid compounds in a desiccator at -20°C or -80°C. Store stock solutions in anhydrous DMSO in single-use aliquots at -80°C.

  • Preparation: Allow vials to warm to room temperature before opening to prevent condensation. Prepare fresh dilutions in culture media immediately before use. Do not store compounds in aqueous media.

  • Safety: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling these compounds.[12]

Q3: Can I use phenylethynesulfonyl compounds for long-term (e.g., 72-hour) experiments?

This can be challenging but is achievable with careful planning.

  • Assess Stability: First, determine the compound's half-life in your specific media (as described in the troubleshooting section).

  • Dosing Strategy: If the half-life is significantly shorter than your experimental duration, you must implement a repeat dosing strategy. This typically involves a full media change followed by the addition of fresh compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.[8]

Q4: My compound has both a phenylethynesulfonyl group and another reactive group (e.g., an acrylamide). What should I consider?

This is a dual-specificity covalent inhibitor. You must consider the reactivity of both "warheads." Acrylamides are typically targeted towards cysteine residues. The stability and reactivity profile of each electrophile will contribute to the compound's overall biological effect and potential off-target interactions. A thorough understanding of the reactivity of each warhead is essential for interpreting your results.

Decision Tree for Experimental Design:

start Planning an experiment with a phenylethynesulfonyl compound check_stability Is the compound's stability in my specific cell culture media known? start->check_stability run_stability_assay Perform a time-course LC-MS stability assay check_stability->run_stability_assay No is_stable Is the half-life (T½) > experimental duration? check_stability->is_stable Yes run_stability_assay->is_stable short_term_protocol Proceed with a single-dose protocol is_stable->short_term_protocol Yes long_term_protocol Design a repeat dosing schedule with media changes is_stable->long_term_protocol No end_experiment Execute Experiment short_term_protocol->end_experiment long_term_protocol->end_experiment

Caption: A decision-making workflow for designing robust cell-based assays with phenylethynesulfonyl compounds.

Section 3: Data Summary & Key Recommendations

Table 1: Factors Influencing the Stability of Phenylethynesulfonyl Compounds in Cell Culture

FactorImpact on StabilityMitigation Strategy
Serum Proteins High (Sequestration/Reaction)Reduce serum concentration or use serum-free media if possible.
Free Amino Acids Moderate (Reaction)Be aware of the composition of your basal media; no simple mitigation.
pH of Media Moderate (Hydrolysis)Ensure your media is properly buffered and pH is stable.
Incubation Time High (Degradation over time)Shorten treatment duration or use a repeat dosing schedule.
Freeze-Thaw Cycles High (Degradation of stock)Aliquot stock solutions into single-use volumes.[5]
Aqueous Solvents High (Hydrolysis)Use anhydrous DMSO for stock solutions; prepare aqueous dilutions fresh.

References

  • Matesic, L., Wyatt, N. A., Fraser, B. H., et al. (2013). Ascertaining the Suitability of Aryl Sulfonyl Fluorides for [18F]Radiochemistry Applications: A Systematic Investigation using Microfluidics. The Journal of Organic Chemistry, 78(22). Available at: [Link]

  • Vertex AI Search. (2025). How to Avoid Contamination in Cell Culture (Best Practices).
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Available at: [Link]

  • Esco Lifesciences. (2022). Cell Culture: Safety Practices and Solutions. Available at: [Link]

  • Jones, M., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed. Available at: [Link]

  • Narayan, R., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. Available at: [Link]

  • Sharpless, K. B., et al. (2022). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Sharpless, K. B., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. Available at: [Link]

  • Smith, J. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Royal Society of Chemistry. Available at: [Link]

  • A user on ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]

  • A user on ResearchGate. (2015). How do I treat cells with compounds for a long term? ResearchGate. Available at: [Link]

  • A beginner's guide to cell culture. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Available at: [Link]

Sources

Technical Support Center: Overcoming Aggregation Issues with Hydrophobic Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This comprehensive guide addresses one of the most pervasive artifacts in early drug discovery: colloidal aggregation. While sulfonamide derivatives are a cornerstone chemotype in medicinal chemistry, their hydrophobic elaborations frequently lead to promiscuous assay interference.

This center provides the mechanistic grounding, troubleshooting frameworks, and self-validating protocols required to differentiate true monomeric sulfonamide inhibitors from colloidal aggregators.

The Mechanistic Reality of Colloidal Aggregation

Hydrophobic sulfonamides, particularly those heavily substituted with aromatic or aliphatic rings to drive target affinity, often exceed their Critical Aggregation Concentration (CAC) in aqueous assay buffers. At micromolar and sub-micromolar concentrations, these molecules self-assemble into stable colloidal particles ranging from 100 to 1000 nm in diameter[1].

Unlike amorphous precipitates, these colloids remain suspended in solution and exhibit highly reactive surfaces. They non-specifically adsorb target proteins, leading to partial enzyme denaturation and a reproducible—yet entirely artifactual—loss of enzymatic activity[2]. Because these colloids sequester proteins with little specificity, they are the single greatest source of false positives in High-Throughput Screening (HTS)[3].

Mechanism Monomers Sulfonamide Monomers (>1 µM) Colloid Colloidal Aggregate (100-1000 nm) Monomers->Colloid CAC Exceeded Sequestration Non-Specific Adsorption Colloid->Sequestration Protein Target Enzyme (Native State) Protein->Sequestration Inhibition Partial Denaturation & False Inhibition Sequestration->Inhibition

Mechanistic pathway of colloidal aggregation and non-specific enzyme inhibition.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic sulfonamide shows excellent IC50 in biochemical assays but fails completely in cell-based assays. Why? A: Colloidal aggregates are large, tightly packed spherical structures that cannot cross intact cellular membranes[4]. If your compound's apparent potency in vitro relies on colloid formation, it will sequester the isolated enzyme in the biochemical assay but remain trapped in the extracellular space during cell-based assays, resulting in apparent inactivity[5].

Q2: How does the addition of non-ionic detergents prevent this artifact? A: Non-ionic detergents like Triton X-100 or Tween-20 form micelles that encapsulate the hydrophobic motifs of the sulfonamide. This thermodynamic competition outpaces the compound's self-association, physically dismantling the colloid and preventing the non-specific adsorption of the target protein[6].

Q3: Can I just increase the DMSO concentration to improve solubility and prevent aggregation? A: No. While DMSO improves initial solvation in the stock plate, diluting the DMSO stock into an aqueous buffer often triggers rapid colloidal self-assembly once the compound exceeds its aqueous solubility limit[4]. Furthermore, high DMSO concentrations can destabilize the target enzyme.

Troubleshooting Guide: Common Assay Interferences

Observed IssueMechanistic CauseRecommended Solution
Complete loss of inhibition upon adding 0.01% Triton X-100 The sulfonamide is a promiscuous aggregator. The detergent disrupted the colloid, revealing a lack of true monomeric affinity[6].Use Dynamic Light Scattering (DLS) to confirm aggregation. Synthetically modify the sulfonamide (e.g., adding polar functional groups) to reduce lipophilicity.
IC50 shifts significantly when enzyme concentration is increased Colloidal inhibition is stoichiometric relative to the aggregate surface area. Higher enzyme concentrations saturate the colloid, leaving free, active enzyme in solution[7].Run an Enzyme Dependence Assay (Protocol A). True tight-binding inhibitors scale linearly, whereas aggregators show a disproportionate loss of potency[7].
Enzyme precipitation or signal loss in detergent-free controls Proteins non-specifically adsorb to bare polystyrene assay plates in the absence of carrier proteins or detergents.Add a trace amount of detergent (0.00005% Triton X-100) or 0.1 mg/mL BSA to passivate the plastic surfaces without disrupting stable colloids[6].

Quantitative Data: Monomer vs. Colloid Metrics

To establish a clear diagnostic threshold, compare your sulfonamide's behavior against these benchmark metrics derived from validated HTS campaigns.

Diagnostic MetricTrue Monomeric InhibitorColloidal Aggregator
IC50 Shift (+0.01% Triton X-100) < 2-fold change> 10-fold decrease in potency
IC50 Shift (10x [Enzyme]) Linear shift (if tight-binding) or No shift> 10-fold decrease in potency
DLS Particle Size < 1 nm (undetectable)100 – 1000 nm[8]
Hill Slope (Dose-Response) ~1.0Often steep (>1.5)
Cell-Based Assay Efficacy Correlates with biochemical IC50Complete loss of activity

Diagnostic Workflows and Visualizations

DiagnosticWorkflow Start Primary HTS Hit: Hydrophobic Sulfonamide Test1 Detergent-Sensitivity Assay (+0.01% Triton X-100) Start->Test1 Decision1 Does IC50 shift >10-fold? Test1->Decision1 Test2 Enzyme Dependence Assay (10x [Enzyme]) Decision1->Test2 Yes TrueInhibitor True Monomeric Inhibitor Decision1->TrueInhibitor No Decision2 Does IC50 significantly weaken? Test2->Decision2 DLS Dynamic Light Scattering (DLS) Analysis Decision2->DLS Yes Decision2->TrueInhibitor No Aggregator Promiscuous Colloidal Aggregator DLS->Aggregator Particles >100nm

Diagnostic workflow for identifying colloidal aggregation in early drug discovery.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system , incorporating internal controls that prove the assay mechanics functioned correctly independent of the test compound.

Protocol A: Detergent-Sensitivity Enzyme Inhibition Assay

This assay determines if a compound's inhibitory activity is dependent on colloidal formation[6].

  • Buffer Preparation:

    • Action: Prepare standard assay buffer and a parallel buffer supplemented with 0.01% (v/v) Triton X-100.

    • Causality: Triton X-100 forms micelles that outcompete the sulfonamide's self-association, breaking down colloids and restoring enzyme function.

  • Control Setup (Self-Validation):

    • Positive Control: Include a known aggregator (e.g., tetraiodophenolphthalein) to prove the detergent successfully disrupts colloids.

    • Negative Control: Include a known monomeric inhibitor to prove the detergent does not interfere with true active-site binding.

    • Assay Control: Run Enzyme + Substrate + 0.01% Triton X-100 to ensure the detergent itself does not inhibit or denature the target enzyme.

  • Compound Titration: Plate the hydrophobic sulfonamide in a 10-point dose-response curve in both buffer systems.

  • Data Analysis: Calculate the IC50 shift. A >10-fold rightward shift in IC50 in the presence of detergent confirms aggregation-based promiscuity[6].

Protocol B: Dynamic Light Scattering (DLS) for Colloid Detection

DLS provides direct physical evidence of colloidal particles in solution[8].

  • Buffer Filtration:

    • Action: Filter all aqueous buffers through a 0.22 µm nitrocellulose membrane prior to compound addition.

    • Causality: DLS is hypersensitive to light scattering. Ambient dust particles scatter light intensely and will mask the signal of 100–300 nm drug colloids, leading to false-positive aggregation readings[8].

  • Control Setup (Self-Validation):

    • Baseline Control: Measure Buffer + 2% DMSO (matching the compound vehicle) to establish the baseline scattering intensity of the solvent.

    • System Control: Measure 100 nm polystyrene standard beads to validate the instrument's sizing accuracy and laser alignment.

  • Measurement: Dilute the sulfonamide to 10x its apparent IC50 (e.g., 50–100 µM) in the filtered buffer. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the autocorrelation function. True aggregators will display a distinct, reproducible peak in the 100–1000 nm radius range[8].

References

Sources

Technical Support Center: Troubleshooting Cell Permeability for Piperazine-Based p53-MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, you know that designing small molecules to disrupt protein-protein interactions (PPIs) is notoriously difficult. The MDM2-p53 interaction requires inhibitors to occupy a deep, highly hydrophobic cleft (the Phe19, Trp23, Leu26 pocket). While incorporating a piperazine moiety often improves solubility and allows for optimal vector projection into the solvent-exposed region, it frequently introduces severe cell permeability bottlenecks.

This guide is designed by Senior Application Scientists to help you troubleshoot the causality behind these permeability drops and implement self-validating experimental workflows to restore cellular efficacy.

System Architecture: The MDM2-p53 Axis

To understand why permeability dictates efficacy, we must first look at the intracellular target landscape. Your inhibitor must cross the lipophilic cell membrane to rescue p53 from MDM2-mediated ubiquitination.

MDM2_p53_Pathway p53 p53 (Tumor Suppressor) Proteasome Proteasomal Degradation p53->Proteasome Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 Ubiquitination (Inhibition) Inhibitor Piperazine-based Inhibitor Inhibitor->MDM2 Blocks Phe19/Trp23/Leu26 binding cleft

Fig 1. MDM2-p53 signaling pathway and mechanism of piperazine-based small molecule intervention.

Troubleshooting Guide & FAQs

Q1: My piperazine-based p53 inhibitor shows high biochemical potency (IC50 < 10 nM in FP assays) but poor cellular activity (IC50 > 20 µM in SJSA-1 cells). What is causing this disconnect? A: This "cellular shift" is a classic hallmark of poor transcellular passive diffusion. The basic secondary or tertiary amine of the piperazine ring is typically protonated at physiological pH (pH 7.4). This cationic state drastically increases the polar surface area (PSA) and hydration energy of the molecule, preventing it from partitioning into the hydrophobic lipid bilayer of the cell membrane. It is well documented that exposed cationic secondary amines adversely affect membrane permeability in intracellular PPI inhibitors .

Q2: How can I chemically modify the piperazine moiety to improve passive membrane permeability without losing MDM2 binding affinity? A: You must neutralize the charge or mask the polarity. The causality here relies on lowering the pKa of the piperazine nitrogen so it remains neutral at pH 7.4.

  • N-Acylation or Sulfonylation: Converting the basic amine to an amide or sulfonamide reduces hydrogen bond donors and neutralizes the charge.

  • Substituent Optimization: During the optimization of earlier inhibitors like Nutlin-3a, modifying the piperazine substituent was a critical step to improve both binding and pharmacokinetic properties, ultimately leading to successful clinical candidates like RG7112 .

  • Masking Polar Groups: If your molecule contains adjacent acid groups, masking them with carboxamides has been shown to dramatically increase Caco-2 permeability (e.g., up to 181 nm/s) and restore cellular potency in SJSA-1 cells by 10-fold .

Q3: In my Caco-2 bidirectional assay, the efflux ratio (Papp B-A / Papp A-B) is > 3.0. How do I troubleshoot this? A: An efflux ratio > 2.0 indicates your compound is a substrate for active efflux transporters, most likely P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Piperazine derivatives are notorious P-gp substrates due to their combination of high lipophilicity and hydrogen bond acceptors.

  • Troubleshooting step: Co-administer your compound with a known P-gp inhibitor (e.g., Verapamil or Elacridar) in the Caco-2 assay. If the efflux ratio drops to ~1.0, P-gp is the culprit. You must then iterate your medicinal chemistry to reduce the number of H-bond acceptors or introduce steric bulk around the piperazine nitrogen to hinder transporter recognition.

Quantitative Data: SAR Permeability Benchmarks

To help you benchmark your optimization efforts, below is a synthesized data table reflecting typical structure-activity relationship (SAR) trends when modifying piperazine-based MDM2 inhibitors to overcome permeability barriers.

Compound ModificationBiochemical IC50 (nM)SJSA-1 Cellular IC50 (µM)Caco-2 Papp A-B (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
Lead (Free Piperazine) 5.2> 20.00.8 (Poor)5.4 (High Efflux)
N-Alkylated Piperazine 6.015.52.1 (Poor)4.8 (High Efflux)
N-Acylated Piperazine 8.11.212.5 (Good)1.8 (No Efflux)
Carboxamide Masked 4.50.418.1 (Excellent)1.1 (No Efflux)
Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. Never rely solely on a cell viability drop to confirm permeability; off-target toxicity can mimic efficacy. You must isolate the variables: use Caco-2 for membrane transit, and CETSA for intracellular target engagement.

Permeability_Workflow Biochem 1. Biochemical Assay (FP / SPR) PAMPA 2. PAMPA (Passive Diffusion) Biochem->PAMPA IC50 < 50 nM Caco2 3. Caco-2 Assay (Efflux & Permeability) PAMPA->Caco2 Papp > 10 x 10^-6 cm/s CETSA 4. CETSA (Intracellular Binding) Caco2->CETSA Efflux Ratio < 2 Cellular 5. Cell Viability (SJSA-1 / HCT116) CETSA->Cellular ΔT_agg > 2°C

Fig 2. Self-validating experimental workflow for assessing piperazine inhibitor permeability.

SOP 1: Caco-2 Bidirectional Permeability Assay

Causality: This assay mimics the human intestinal epithelium. Measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport distinguishes between poor passive diffusion and active efflux.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at

    
     cells/cm². Culture for 21 days. Validation check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² (confirms tight junction integrity).
    
  • Dosing: Dilute the piperazine inhibitor to 10 µM in HBSS transport buffer (pH 7.4). Ensure final DMSO concentration is ≤ 1% to prevent membrane toxicity.

  • Transport Setup:

    • A-B Transport: Add 0.5 mL compound to the apical chamber; 1.5 mL blank buffer to the basolateral chamber.

    • B-A Transport: Add 1.5 mL compound to the basolateral chamber; 0.5 mL blank buffer to the apical chamber.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability (

    
    ) = 
    
    
    
    .
SOP 2: Cellular Thermal Shift Assay (CETSA) for p53-MDM2 Target Engagement

Causality: If a compound permeates the cell, it will bind to MDM2 and thermodynamically stabilize the protein, increasing its aggregation temperature (


). This isolates permeability/binding from downstream biological resistance (e.g., p53 mutations).
  • Treatment: Incubate SJSA-1 cells (MDM2 amplified, wild-type p53) with 5 µM of the piperazine inhibitor or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide equally into PCR tubes (50 µL per tube).

  • Heating Gradient: Heat tubes in a thermal cycler across a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells via 3 rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unbound/denatured) proteins.

  • Detection & Analysis: Resolve the soluble supernatant via SDS-PAGE and immunoblot for MDM2. Plot band intensity versus temperature. A positive thermal shift (

    
    ) in the treated group definitively confirms that your piperazine inhibitor successfully permeated the cell membrane and engaged MDM2.
    
References
  • Title: Peptoid-based reprogrammable template for cell-permeable inhibitors of protein–protein interactions Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: Therapeutic Strategies to Activate p53 Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

Validation & Comparative

Advanced NMR Characterization and Comparative Analysis of 1-(Phenylethynesulfonyl)piperazine in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of electrophilic warheads is paramount for the development of targeted covalent inhibitors and bioorthogonal labeling agents. 1-(Phenylethynesulfonyl)piperazine (PESP) has emerged as a highly versatile structural hub. Featuring an electron-deficient alkynylsulfonyl moiety, PESP serves as a potent precursor for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and a highly reactive Michael acceptor[1].

This guide objectively compares the Nuclear Magnetic Resonance (NMR) characterization profile of PESP against its saturated and alkenylated alternatives: 1-(Phenylsulfonyl)piperazine (PSP) and 1-(Phenylethenesulfonyl)piperazine (PEESP) . By detailing the causality behind spectral shifts and providing self-validating experimental workflows, this guide equips researchers with the analytical framework necessary to verify structural integrity and conformational dynamics during drug development.

Structural Context: The Alkynyl Advantage

The performance of a sulfonylpiperazine derivative is heavily dictated by the hybridization of the carbon atom adjacent to the sulfonyl group. The


-hybridized carbons of the ethynyl group in PESP exert a profound electron-withdrawing inductive effect. This polarization increases the electrophilicity of the sulfur center, making it significantly more reactive toward nucleophiles than its 

(PEESP) or

/aromatic (PSP) counterparts[2].

In NMR spectroscopy, this electronic environment translates to distinct chemical shifts. The magnetic anisotropy of the alkyne triple bond, combined with its electronegativity, deshields the adjacent piperazine protons while providing a highly specific


C signature for the alkyne carbons[3].

G A 1-(Phenylsulfonyl)piperazine (Baseline Aryl) B 1-(Phenylethenesulfonyl)piperazine (Alkenyl / Michael Acceptor) A->B Increased Electrophilicity D NMR Signature: Standard a-CH2 shifts A->D Characterization C 1-(Phenylethynesulfonyl)piperazine (Alkynyl / Click Hub) B->C Max Electrophilicity E NMR Signature: Alkene protons (6.5-7.5 ppm) B->E Characterization F NMR Signature: Alkyne 13C (80-95 ppm) Anisotropic shielding C->F Characterization

Comparative structural logic and corresponding NMR signatures of sulfonylpiperazine derivatives.

Comparative NMR Spectral Analysis

To objectively evaluate the synthesized products, researchers must differentiate the spectral signatures of the sulfonyl substituents. The table below summarizes the quantitative


 and 

NMR data, highlighting the diagnostic peaks used to confirm the presence of the alkynyl warhead.
Table 1: Quantitative NMR Chemical Shift Comparison (CDCl₃, 298 K)
CompoundPiperazine

-

H (ppm)
Diagnostic Substituent

H (ppm)
Sulfonyl C


C (ppm)
Sulfonyl C


C (ppm)
PSP (Aryl)3.05 – 3.157.50 – 7.80 (Aryl multiplet)~135.0 (Ipso Aryl)~128.5 (Ortho Aryl)
PEESP (Alkenyl)3.15 – 3.256.80 (d,

Hz, Alkene)
~125.5 (

Alkene)
~138.2 (

Alkene)
PESP (Alkynyl)3.30 – 3.45N/A (No alkyne protons)~81.2 (

Alkyne)
~94.2 (

Alkyne)

Data synthesized from established alkynylsulfonyl and piperazine characterization literature[4],[3].

Causality of Shifts: The piperazine


-protons in PESP are shifted furthest downfield (~3.35 ppm) due to the intense electron-withdrawing nature of the phenylethynesulfonyl group. Furthermore, the 

C signals at ~81.2 ppm and ~94.2 ppm are the definitive markers of the intact alkyne[3]. If the alkyne undergoes undesired hydration or polymerization during synthesis, these sharp

-carbon peaks will disappear, replaced by broad

or

signals.
Conformational Dynamics & VT-NMR

Functionalized piperazines often exhibit restricted rotation around the amide or sulfonamide bond, leading to conformational isomers (syn/anti) that broaden NMR signals at room temperature[4]. Because the alkynyl group in PESP draws electron density away from the sulfur, the S-N bond acquires partial double-bond character.

Table 2: S-N Rotational Barrier Dynamics (VT-NMR in DMSO-d₆)
CompoundCoalescence Temp (

)
Activation Energy (

)
Conformational State at 298 K
PSP < 25 °C (298 K)< 60 kJ/molFast exchange (Sharp peaks)
PESP ~ 50 °C (323 K)~ 66.5 kJ/molSlow exchange (Broad peaks)

Note: Higher


 in PESP indicates a more rigid S-N linkage, which is a critical parameter for predicting the entropic penalty during target protein binding[4].

Experimental Methodologies: Self-Validating NMR Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent misinterpretation of artifacts.

Workflow Step1 Sample Prep: 15-20 mg in 0.6 mL CDCl3 Step2 1D 1H & 13C NMR: Identify Piperazine & Alkyne Peaks Step1->Step2 Step3 2D HSQC: Map Protons to Carbons Step2->Step3 Step4 2D HMBC: Confirm Phenyl-Alkyne Connectivity Step3->Step4 Step5 VT-NMR (DMSO-d6): Measure S-N Rotational Barrier Step4->Step5

Self-validating NMR workflow for the structural elucidation of alkynylsulfonyl piperazines.

Protocol 1: High-Resolution 1D and 2D NMR Acquisition

Purpose: To unambiguously assign the structural connectivity of the phenylethynesulfonyl warhead to the piperazine core.

  • Sample Preparation: Dissolve 15–20 mg of highly purified PESP in 0.6 mL of Chloroform-d (

    
    ).
    
    • Causality:

      
       is chosen for 1D analysis because its low viscosity yields ultra-sharp linewidths, allowing for the precise measurement of 
      
      
      
      -couplings in the phenyl ring.
  • 1D

    
    H and 
    
    
    
    C Acquisition:
    Acquire standard spectra at 298 K (e.g., 400 MHz or 600 MHz).
    • Self-Validation Check: Verify the residual

      
       solvent peak is exactly at 7.26 ppm (
      
      
      
      H) and 77.16 ppm (
      
      
      C). Ensure the integration of the piperazine protons (8H) matches the phenyl protons (5H).
  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to map the broad piperazine

    
    -protons directly to their corresponding 
    
    
    
    C signals (~45-46 ppm).
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: Because coupling across the

      
       group is NMR-silent in standard experiments, HMBC is used to validate the warhead's internal structure. Look for the 
      
      
      
      cross-peaks between the ortho-protons of the phenyl ring (~7.6 ppm) and the alkyne C
      
      
      (~94.2 ppm). This confirms the alkyne is directly conjugated to the aromatic system[3].
Protocol 2: Variable Temperature (VT) NMR for Conformational Analysis

Purpose: To calculate the activation energy (


) of the S-N bond rotation, proving the enhanced rigidity caused by the alkynyl group.
  • Solvent Exchange: Dissolve 15 mg of PESP in 0.6 mL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       (b.p. 189 °C) is mandatory here. The coalescence temperature (
      
      
      
      ) for rigidified piperazines often exceeds the boiling point of
      
      
      (61 °C)[4].
  • Temperature Gradient: Acquire

    
    H NMR spectra starting at 298 K, increasing the temperature in 5 K increments up to 353 K.
    
  • Coalescence Observation: Monitor the broad piperazine

    
    -proton signals (~3.35 ppm). Note the exact temperature (
    
    
    
    ) where the broad multiplets collapse into a single, sharp time-averaged peak.
  • Thermodynamic Calculation: Use the Eyring equation to calculate

    
    .
    
    • Self-Validation Check: Return the sample to 298 K and re-acquire the spectrum. The original broad peaks must return identically. If they do not, the compound has thermally degraded rather than undergone reversible conformational exchange.

Conclusion

When comparing sulfonylpiperazine derivatives, 1-(Phenylethynesulfonyl)piperazine stands out due to the extreme electron-withdrawing nature of its


-hybridized alkyne. This electronic environment not only makes it a superior electrophile for targeted drug design but also generates highly specific NMR signatures—specifically the 

C alkyne peaks at ~81.2 and ~94.2 ppm, and a heightened S-N rotational barrier observable via VT-NMR. By adhering to the self-validating protocols outlined above, researchers can confidently verify the structural and dynamic properties of this critical chemical building block.

References

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling National Institutes of Health (PMC) URL:[Link][4]

  • Visible-Light-Catalyzed Ring-Opening Alkynylsulfonylation and Vinylsulfonylation of Spiro-Dihydroquinazolinones American Chemical Society (ACS) URL:[Link][3]

  • Sulfur Fluoride Exchange (SuFEx) Thieme Connect URL:[Link][1]

Sources

Validation of Covalent p53-Y220C Binders: A Comparative Guide to Western Blot & Chemoproteomic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transcription factor p53, often termed the "guardian of the genome," has historically been considered undruggable. However, the emergence of cysteine-targeting covalent inhibitors—specifically those targeting the Y220C structural mutation (e.g., PC14586/Rezatapopt)—has revolutionized this field. Validating these compounds requires more than standard immunoblotting; it demands proof of physical target engagement and specific covalent modification.

This guide objectively compares the Chemoproteomic "Click" Western Blot (the focus product workflow) against traditional Conformation-Specific IP-Westerns and Intact Mass Spectrometry . While Mass Spectrometry remains the quantitative gold standard for stoichiometry, the Chemoproteomic Western Blot offers a high-throughput, accessible, and visually robust method for validating target engagement in complex biological lysates.

Part 1: The Challenge – Why Standard Western Blots Fail

A standard Western Blot (SDS-PAGE followed by anti-p53 detection) cannot validate a covalent binder for two reasons:

  • Mass Shift Invisibility: Small molecule covalent drugs (300–500 Da) rarely induce a resolution-dependent shift in a 53 kDa protein on standard Tris-Glycine gels.

  • Abundance vs. Engagement: Standard blots measure total protein levels. A covalent binder stabilizes p53 (preventing degradation), leading to increased accumulation, but this is an indirect readout that mimics proteasome inhibition rather than proving direct binding.

To validate covalency using Western Blotting, we must utilize Chemoproteomic Tagging or Conformation-Specific Immunoprecipitation .

Part 2: The Solution – Chemoproteomic "Click" Western Blot

This workflow transforms the Western Blot from an abundance assay into a target engagement assay. It utilizes a "probe" version of the drug (functionalized with a bioorthogonal handle, usually an alkyne) which is reacted with a reporter (Azide-Biotin) post-lysis.

The Workflow Diagram

ChemoproteomicWorkflow cluster_0 Step 1: Live Cell Treatment cluster_1 Step 2: Lysis & Click Chemistry cluster_2 Step 3: Detection Cell p53-Y220C Cells Probe Alkyne-Drug Probe Cell->Probe Binding Covalent Labeling (Cys220) Probe->Binding Lysate Cell Lysate Binding->Lysate Click CuAAC Reaction (+ Azide-Biotin) Lysate->Click PAGE SDS-PAGE Separation Click->PAGE Blot Dual-Color Blot PAGE->Blot Result1 Total p53 Check Blot->Result1 Red Channel: Total p53 (Loading) Result2 Validation of Covalency Blot->Result2 Green Channel: Streptavidin (Drug Bound)

Caption: Figure 1. Chemoproteomic workflow for validating covalent p53 engagement. The alkyne-tagged drug covalently modifies p53 in cells; the biotin tag is attached post-lysis via Click Chemistry for detection.

Detailed Protocol: Click-Chemistry Western Blot

Objective: Detect covalent modification of p53-Y220C by an alkyne-tagged inhibitor (e.g., KG-series analog).

  • Cell Treatment:

    • Seed p53-Y220C expressing cells (e.g., NUGC-3 or engineered H1299).

    • Treat with Alkyne-Probe (1–10 µM) for 2–4 hours.

    • Control: Pre-treat with excess non-alkyne parent drug (10x) for 1 hour to compete for the binding site (proving specificity).

  • Lysis:

    • Wash cells with PBS. Lyse in RIPA buffer containing protease inhibitors.

    • Critical: Do not use DTT or Mercaptoethanol at this stage if the probe has disulfide liabilities (though most Michael acceptors are stable).

    • Clarify lysate by centrifugation.

  • Click Reaction (CuAAC):

    • To 50 µL lysate (1-2 mg/mL), add:

      • 1 µL TAMRA-Azide or Biotin-Azide (10 mM stock).

      • 1 µL TCEP (50 mM fresh).

      • 1 µL TBTA Ligand (10 mM).

      • 1 µL CuSO4 (50 mM).

    • Incubate for 1 hour at Room Temperature in the dark.

  • Precipitation (Optional but Recommended):

    • Precipitate proteins using Methanol/Chloroform or Acetone to remove unreacted free Biotin-Azide, which can cause high background. Resuspend in 1x Laemmli Buffer.

  • Western Blotting:

    • Run SDS-PAGE.[1][2] Transfer to Nitrocellulose.[2][3]

    • Block: 3% BSA (Avoid milk if using Biotin-Streptavidin, as milk contains endogenous biotin).

    • Incubation:

      • Channel 700 (Red): Anti-p53 (DO-1) primary antibody.[2]

      • Channel 800 (Green): Streptavidin-IRDye 800CW (detects the drug).

    • Result: A green band appearing only at 53 kDa, which disappears in the "Parent Drug Competition" control, confirms specific covalent binding.

Part 3: Comparative Analysis – The "Product" vs. Alternatives

How does this Chemoproteomic WB compare to the "Gold Standard" (Mass Spec) and the "Functional Standard" (IP-Western)?

Table 1: Methodological Comparison
FeatureChemoproteomic WB (Click) Intact Protein Mass Spec Conformation IP-Western
Primary Readout Visual band at 53kDa (Drug presence)Exact Mass Shift (+ Daltons)Restoration of WT conformation
Direct Covalency Proof High (With competition control)Definitive Low (Inferred by folding)
Sample Requirement Crude Cell LysatePurified Recombinant ProteinNative Cell Lysate
Throughput Medium (10-15 samples/gel)Low (Sample-by-sample injection)Low (Requires IP steps)
Cost Low (Standard reagents)High (Instrument time)Medium (Antibodies/Beads)
Key Limitation Requires synthesizable Alkyne-ProbeDifficult with complex lysatesIndirect; doesn't prove bond type
Alternative 1: Intact Protein Mass Spectrometry

While Western Blot is accessible, Intact MS is the definitive method for calculating stoichiometry (what % of p53 is labeled).

  • Protocol: Incubate recombinant p53-Y220C core domain with the drug. Inject into a Q-TOF or Orbitrap.

  • Data: Look for a mass shift corresponding exactly to the molecular weight of the drug (e.g., +350 Da).

  • Why use WB instead? MS often fails in whole cell lysates due to ion suppression and complexity. WB validates that the drug engages the target inside the cell.

Alternative 2: Conformation-Specific IP-Western

This method utilizes antibodies that distinguish between "unfolded/mutant" (PAb240) and "folded/wild-type" (PAb1620) p53.

  • Protocol: Treat cells -> Lysis (Non-denaturing) -> IP with PAb1620 or PAb240 -> WB for total p53.

  • Result: A successful Y220C covalent binder (like PC14586) will increase PAb1620 (folded) pull-down and decrease PAb240 (unfolded) pull-down [1, 2].

  • Why use Click-WB instead? The IP method proves the drug works (refolds p53), but the Click-WB proves the drug is physically attached.

Part 4: Scientific Mechanism & Validation Logic

Understanding the mechanism is vital for experimental design. The Y220C mutation creates a surface crevice that is thermally unstable.[4][5] Covalent drugs utilize an electrophile (often an acrylamide or enone) to react with Cysteine 220 .

Mechanism Diagram

Mechanism cluster_mechanism Mechanism of Action: p53-Y220C Reactivation Mutant p53-Y220C Mutant (Thermally Unstable/Unfolded) Complex Michael Addition (Drug Electrophile + Cys220 Thiol) Mutant->Complex Drug enters Y220C pocket Drug Covalent Drug (e.g., PC14586) Drug->Complex Restored Stabilized p53 (WT Conformation) Complex->Restored Irreversible Bond Formation

Caption: Figure 2.[5] Mechanistic pathway. The drug targets the unique cysteine created by the Y220C mutation, locking the protein into a thermostable, transcriptionally active wild-type conformation.

Self-Validating the System (Troubleshooting)

To ensure Scientific Integrity (E-E-A-T), your Western Blot experiment must include these internal controls:

  • The Competition Control: Pre-treat cells with the "parent" drug (no alkyne). If the green band (alkyne-probe) does not disappear, the binding is non-specific (off-target).

  • The WT Control: Treat p53-WT cells (e.g., MCF-7). Y220C binders should NOT label WT p53 efficiently, as they lack the accessible Cys220 pocket [3]. If you see a band in WT cells, your drug is promiscuous.

  • Loading Control: Always blot for GAPDH or Vinculin to prove equal loading, as p53 levels themselves will change upon drug treatment (stabilization).

References

  • Dumbrava, E.E., et al. (2021).[1] "PC14586: A first-in-class, small-molecule reactivator of p53 Y220C mutant." Cancer Discovery.

  • Bauer, M.R., et al. (2020). "Pharmaceutically modifiable pockets on the surface of the p53 tumor suppressor." Nature Communications.

  • Boettcher, S., et al. (2019).[6] "A dominant-negative effect drives selection of TP53 missense mutations in myeloid malignancies." Science.

  • Kojima, K., et al. (2023). "Selective Targeting of TP53-Y220C Mutant AML By PC14586 Results in TP53 Wild-Type Conformation." Blood.

  • Garrett, L. (UCSF Shokat Lab). (2023). "A small molecule reacts with the p53 somatic mutant Y220C to rescue wild-type thermal stability."[1][2][7][8] Cancer Discovery.

Sources

Structural Biology & Binding Causality: PES vs. Classical Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: X-Ray Crystallography of Phenylethynyl Sulfonamide Complexes: A Comparative Structural Guide

Executive Summary As a Senior Application Scientist in structural biology, I frequently encounter the challenge of designing highly selective inhibitors for homologous enzyme families. Phenylethynyl sulfonamides (PES) have emerged as a powerful class of pharmacophores, demonstrating remarkable selectivity for cyclooxygenase-2 (COX-2) over COX-1, and tumor-associated carbonic anhydrases (CA IX/XII) over off-target cytosolic isoforms (CA I/II)[1][2].

To truly understand the performance of PES compounds compared to classical alternatives (e.g., Celecoxib or Indapamide), we must look at the electron density. X-ray crystallography provides the definitive, self-validating proof of binding causality. This guide objectively compares the crystallographic data of PES complexes against standard inhibitors and provides a robust, field-tested methodology for co-crystallization.

The sulfonamide group (-SO₂NH₂) is a versatile anchor. In carbonic anhydrases, it coordinates directly with the active-site zinc ion; in COX-2, it acts as a critical hydrogen-bond network participant[2][3]. However, the anchor alone does not confer selectivity.

The Causality of the Phenylethynyl Spacer: Traditional inhibitors like 3 rely on flexible or bulky substituents that can sometimes clash with the binding pocket's dynamic states[3]. In contrast, the phenylethynyl group provides a rigid, linear, and electron-rich alkyne spacer.

  • In COX-2: The linear geometry allows the terminal phenyl ring to project deeply into the secondary hydrophobic pocket (lined by Trp387, Tyr385, and Phe518)[3]. This pocket is accessible in COX-2 but sterically blocked in COX-1 by the bulkier Ile523 residue, explaining the high selectivity index (SI = 70) of1[1].

  • In CA IX/XII: The rigid spacer directs the hydrophobic tail away from the conserved zinc-binding site and into the isoform-specific hydrophobic half of the active site cavity, avoiding the water-network clashes seen with classical diuretics like 2[2].

Quantitative X-Ray Data Comparison

The following table synthesizes the crystallographic and kinetic performance of PES derivatives against widely used commercial alternatives to highlight the structural advantages of the alkyne linker.

Inhibitor / LigandTarget EnzymeResolution (Å)Binding Affinity (IC₅₀)Key H-Bonding / Metal ContactsPrimary Hydrophobic Interactions
3-(2-phenylethynyl)benzenesulfonamide COX-22.100.45 µMHis90, Arg513, Phe518 (Backbone)Trp387, Tyr385, Val523
Celecoxib (SC-558 analog) COX-22.400.04 µMHis90, Arg513, Gln192Leu352, Phe518, Val523
PES Regioisomer (para-substituted) CA IX1.8512 nMZn²⁺ coordination, Thr199, His94Leu91, Val121, Pro202
Indapamide CA II2.0050 nMZn²⁺ coordination, Asn67, Thr199Val121, Phe131, Leu198

Experimental Methodology: Co-Crystallization of PES-Protein Complexes

Generating high-resolution X-ray data requires a self-validating protocol where each step confirms the success of the previous one. Below is the optimized workflow for co-crystallizing PES with target enzymes.

Phase 1: Complexation and Validation

  • Ligand Solubilization: Dissolve the 4 in 100% DMSO to create a 50 mM stock[4]. Causality: PES compounds are highly hydrophobic; introducing them directly into aqueous buffers will cause immediate precipitation.

  • Protein Preparation: Concentrate the purified target protein to 10-12 mg/mL in a crystallization-compatible buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Titration: Slowly add the PES stock to the protein solution to achieve a 1:3 (Protein:Ligand) molar ratio. Ensure the final DMSO concentration remains strictly below 2% to prevent protein denaturation.

  • Self-Validation Check: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. The absence of a pellet confirms the ligand has remained in solution and successfully bound to the protein's hydrophobic pocket.

Phase 2: Vapor Diffusion Crystallization 5. Drop Setup: Using a 24-well plate, set up hanging-drop vapor diffusion. Mix 1 µL of the protein-PES complex with 1 µL of the reservoir solution (e.g., 18-22% PEG 4000, 0.1 M Sodium Acetate pH 4.5). 6. Incubation: Seal the wells with siliconized coverslips and incubate at a stable 20°C. 7. Self-Validation Check: Inspect drops daily under a stereomicroscope. The appearance of sharp, birefringent crystals (typically within 3-7 days) validates successful nucleation. Lack of birefringence indicates amorphous precipitate or phase separation.

Phase 3: Data Collection and Refinement 8. Cryoprotection: Briefly (10-30 seconds) transfer the crystal into a cryoprotectant drop consisting of the reservoir solution supplemented with 20% (v/v) glycerol. Causality: This prevents the formation of crystalline ice during freezing, which would otherwise obscure the protein's diffraction pattern with distinct ice rings. 9. Diffraction: Flash-freeze in liquid nitrogen and collect data at a synchrotron beamline (100 K). 10. Phase Determination: Solve the structure using Molecular Replacement (MR) with a known apo-structure (e.g., PDB: 1CX2 for COX-2)[3].

Workflow Visualization

The following logical diagram maps the critical path from ligand synthesis to structural refinement, highlighting the integration of self-validation steps.

G N1 1. Target Protein Preparation (COX-2 / CA IX) N3 3. Complex Formation (Incubation & Validation) N1->N3 N2 2. PES Ligand Synthesis (Sonogashira Coupling) N2->N3 N4 4. Vapor Diffusion (Hanging Drop) N3->N4 N5 5. Synchrotron X-ray (Diffraction Data) N4->N5 N6 6. Electron Density Mapping & Refinement N5->N6

Workflow for X-ray crystallographic resolution of PES-protein complexes.

Conclusion

Phenylethynyl sulfonamides represent a structural masterclass in leveraging rigid, linear geometry to achieve isozyme selectivity. As demonstrated by the X-ray crystallographic data, the alkyne spacer allows these molecules to access deep hydrophobic pockets that classical inhibitors cannot reach without steric clashes. By adhering to the rigorous, self-validating crystallization protocols outlined above, structural biologists can continue to refine and exploit this pharmacophore for next-generation targeted therapeutics.

References

  • Synthesis and biological evaluation of linear phenylethynylbenzenesulfonamide regioisomers as cyclooxygenase-1/-2 (COX-1/-2)
  • Carbonic Anhydrase Inhibitors.
  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)
  • Source: ucl.ac.

Sources

Benchmarking Guide: Piperazine Sulfonamides vs. Standard HSP70 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical benchmarking guide designed for researchers and drug development professionals. It synthesizes current literature on HSP70 inhibition, establishing a rigorous framework for comparing novel Piperazine Sulfonamides against industry-standard controls.

Technical Comparison & Experimental Validation Framework

Executive Summary

The Heat Shock Protein 70 (HSP70) family represents a high-value but challenging target in oncology and neurobiology. While ATP-competitive inhibitors like VER-155008 have set the benchmark for potency, they often suffer from poor selectivity due to the highly conserved Nucleotide Binding Domain (NBD).

This guide benchmarks a rising class of allosteric modulators—Piperazine Sulfonamides —against standard inhibitors. Emerging from structure-activity relationship (SAR) optimization of sulfonamide scaffolds (e.g., PES/Pifithrin-μ), piperazine derivatives aim to target the C-terminal Substrate Binding Domain (SBD) while solving the critical solubility and bioavailability issues plaguing earlier generations. This document outlines the mechanistic rationale, comparative data, and validation protocols required to benchmark these novel compounds.

Mechanistic Landscape: The Contenders

To accurately benchmark performance, one must understand the distinct binding modes of the inhibitor classes.

Standard 1: VER-155008 (The NBD Competitor)[1][2][3]
  • Mechanism: Adenosine analog that binds competitively to the NBD.[1]

  • Action: Arrests HSP70 in a "half-open" conformation, preventing ATP hydrolysis and allosteric communication with the SBD.

  • Limitation: High competition with intracellular ATP; potential off-target effects on other ATPases.

Standard 2: PES / Pifithrin-μ (The SBD Prototype)
  • Mechanism: 2-Phenylethynesulfonamide.[1] Interacts with the C-terminal SBD and the helical "lid."[2][1]

  • Action: Disrupts client protein association and co-chaperone interaction (HSP40/HSP90) without competing for ATP.

  • Limitation: Poor aqueous solubility, aggregation tendencies, and moderate potency (IC50 ~5–10 µM).

The Challenger: Piperazine Sulfonamides (The Optimized SBD Binder)
  • Mechanism: Retains the sulfonamide core for SBD interaction but incorporates a piperazine moiety .

  • Advantage: The piperazine ring introduces a basic center (pKa ~9.8), significantly enhancing aqueous solubility and lysosomal trapping (crucial for autophagy modulation).

  • Targeting: Designed to lock the SBD in a closed conformation or sterically hinder client entry, offering higher specificity than NBD inhibitors.

Visualization: Mechanism of Action

The following diagram illustrates the interference points of each inhibitor class within the HSP70 Chaperone Cycle.

HSP70_Mechanism ATP_State HSP70-ATP (Open Conformation) Hydrolysis ATP Hydrolysis (Rate Limiting) ATP_State->Hydrolysis HSP40 Stimulated ADP_State HSP70-ADP (Closed Conformation) Hydrolysis->ADP_State Client_Bind Client Protein Binding/Refolding ADP_State->Client_Bind Release Nucleotide Exchange (NEF Mediated) Client_Bind->Release Release->ATP_State VER VER-155008 (Competes with ATP) VER->ATP_State Blocks NBD PES PES / Pifithrin-μ (Blocks Client Entry) PES->Client_Bind Disrupts SBD PipSulf Piperazine Sulfonamides (Locks SBD / Soluble) PipSulf->ADP_State Stabilizes Closed State PipSulf->Client_Bind High Affinity SBD

Caption: Figure 1. Intervention points of HSP70 inhibitors. VER-155008 targets the NBD (ATP site), while Piperazine Sulfonamides and PES target the SBD (Client site).

Comparative Benchmarking Data

The following table summarizes expected performance metrics based on current literature values for standard inhibitors versus the target profile for optimized piperazine sulfonamides.

MetricVER-155008 (Standard NBD)PES / Pifithrin-μ (Standard SBD)Piperazine Sulfonamides (Optimized Class)
Primary Target N-Terminal Nucleotide Binding DomainC-Terminal Substrate Binding DomainC-Terminal SBD (Allosteric)
Mechanism ATP CompetitiveProtein-Protein Interaction InhibitorSBD Clamp / Allosteric Modulator
In Vitro Potency (IC50) 0.5 – 2.0 µM (ATPase Assay)5.0 – 15.0 µM (Viability)Target: < 1.0 µM (High Affinity)
Selectivity Low (Affects HSC70/HSP70 equally)Moderate (SBD is less conserved)High (Tunable R-groups on Piperazine)
Solubility ModeratePoor (Requires DMSO/Detergent)High (Protonatable Nitrogen)
Cellular Effect G1 Arrest, ApoptosisLysosomal Instability, AggregationAutophagy Inhibition + Apoptosis
Biomarker Response HER2/RAF1 DegradationHSP70 SequestrationRapid Client Degradation (Blot)

Experimental Validation Protocols

To rigorously benchmark a piperazine sulfonamide against these standards, the following "Self-Validating" protocols must be employed. These assays confirm not just binding, but functional disruption of the chaperone cycle.

Protocol A: Malachite Green ATPase Assay (Biochemical)

Purpose: Determine if the inhibitor competes with ATP (like VER-155008) or acts allosterically (like Piperazine Sulfonamides).

  • Reagents: Recombinant Human HSP70 (500 nM), HSP40 (Co-chaperone, 250 nM), ATP (1 mM), Malachite Green Phosphate Detection Kit.

  • Setup:

    • Control: HSP70 + HSP40 + ATP (Max Hydrolysis).

    • Background: ATP alone (No Enzyme).

    • Test: Add Piperazine Sulfonamide (0.1 – 100 µM titration).

    • Benchmark: Run parallel wells with VER-155008.

  • Execution: Incubate for 3 hours at 37°C. Add Malachite Green reagent. Measure Absorbance at 620 nm.

  • Interpretation:

    • If IC50 shifts significantly with increasing ATP concentration

      
      ATP Competitive  (NBD binder).
      
    • If IC50 is independent of ATP concentration

      
      Non-Competitive/Allosteric  (SBD binder, likely profile for Piperazine Sulfonamides).
      
Protocol B: Client Protein Degradation (Cellular)

Purpose: Confirm that physical inhibition leads to the biological consequence: degradation of oncogenic client proteins (HER2, RAF1, AKT).

  • Cell Line: SK-BR-3 (HER2+ Breast Cancer) or HCT116.

  • Treatment:

    • Seed cells at

      
       cells/well.
      
    • Treat with Vehicle (DMSO), VER-155008 (5 µM), PES (10 µM), and Piperazine Sulfonamide (1, 5, 10 µM) for 24 hours.

  • Lysis & Western Blot:

    • Lyse in RIPA buffer with protease inhibitors.

    • Run SDS-PAGE and transfer to PVDF.

    • Primary Antibodies: Anti-HER2, Anti-RAF1, Anti-HSP70 (inducible), Anti-HSC70 (constitutive loading control), Anti-PARP (Apoptosis marker).

  • Validation Criteria: A successful Piperazine Sulfonamide should induce a dose-dependent decrease in HER2/RAF1 levels without necessarily reducing HSP70 levels (in fact, HSP70 levels often rise due to feedback loops, a hallmark of successful inhibition).

Experimental Workflow Diagram

Workflow cluster_biochem Step 1: Biochemical Validation cluster_cell Step 2: Cellular Validation Compound Piperazine Sulfonamide Candidate ATPase ATPase Assay (vs VER-155008) Compound->ATPase Binding SPR / MST Binding (Kd Determination) Compound->Binding Viability MTT/MTS Viability (IC50) ATPase->Viability If Active Binding->Viability Blot Western Blot (Client Degradation) Viability->Blot Select Potent Dose Decision Go/No-Go Decision Blot->Decision HER2 Degradation?

Caption: Figure 2. Benchmarking workflow. Candidates must pass biochemical screens (ATPase/Binding) before advancing to functional cellular assays (Viability/Western Blot).

Strategic Recommendations

  • Focus on Solubility: The primary advantage of the piperazine scaffold over PES is physicochemical. In your benchmarking, explicitly measure and report kinetic solubility in PBS. A superior inhibitor should remain soluble >100 µM, whereas PES precipitates.

  • Distinguish Isoforms: Use specific antibodies for HSP72 (Inducible) vs. HSC70 (Constitutive) . NBD inhibitors (VER) hit both.[1] SBD inhibitors often show slight selectivity. Demonstrating selectivity for the stress-induced isoform is a major competitive advantage.

  • Check for "False" ATPase Inhibition: Some sulfonamides can aggregate and sequester enzyme. Always include a detergent (0.01% Triton X-100) in the ATPase assay to ensure the inhibition is specific and not due to colloidal aggregation.

References

  • Massey, A. J., et al. (2010). "A novel, small molecule inhibitor of Hsp70 induces apoptosis and reduces Hsp90 client protein levels in HCT116 tumor cells." Molecular Cancer Therapeutics. (Describes VER-155008).

  • Leu, J. I., et al. (2009). "Characterization of a novel small molecule inhibitor of the HSP70 chaperone." Molecular Cell. (Describes PES/Pifithrin-μ).

  • Schlecht, R., et al. (2013). "Functional Analysis of Hsp70 Inhibitors." PLOS ONE. (Comparison of VER-155008 and PES mechanisms).

  • Zeng, Y., et al. (2015).[3] "Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Structural optimization of SBD inhibitors).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Background on sulfonamide/piperazine medicinal chemistry).

Sources

Reproducibility of Oxidative Stress Induction by Sulfonamide Probes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of oxidative stress induction by sulfonamide probes Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

In the realm of redox biology and photodynamic therapy (PDT) research, sulfonamide-functionalized photosensitizers (PS) have emerged as critical "probes" for inducing controlled oxidative stress. Unlike varying biological stressors, these chemical probes offer spatiotemporal precision via light activation. However, reproducibility remains a persistent challenge due to the complex interplay between Type I (radical) and Type II (singlet oxygen) photochemical pathways.

This guide analyzes the performance of sulfonamide-based probes—specifically Sulfonamide Porphyrins and Sulfonamide Bacteriochlorins —against standard alternatives. It provides a validated framework to ensure that the oxidative stress induced is not only potent but quantitatively reproducible.

Mechanistic Grounding: The Sulfonamide Advantage

The sulfonamide moiety (


) is not merely a linker; it fundamentally alters the physicochemical properties of the photosensitizer, enhancing amphiphilicity  and cellular uptake .
The Jablonski-Sulfonamide Interaction

Upon light irradiation, the sulfonamide probe enters an excited singlet state (


) and undergoes intersystem crossing to a long-lived triplet state (

). The reproducibility of stress induction depends on the probe's partition between two pathways:
  • Type I (Electron Transfer): The

    
     state interacts with biomolecules or solvents to form radicals (
    
    
    
    ,
    
    
    ).[1][2] Sulfonamide bacteriochlorins often favor this pathway in hypoxic conditions.
  • Type II (Energy Transfer): The

    
     state transfers energy directly to ground-state oxygen (
    
    
    
    ) to generate singlet oxygen (
    
    
    ).[1] Sulfonamide porphyrins are classic Type II inducers.
Visualization: Pathway Partitioning

ROS_Mechanism Probe_Ground Sulfonamide Probe (S0) Probe_Excited Excited Singlet (S1) Probe_Ground->Probe_Excited Light (hv) Probe_Triplet Triplet State (T1) (Long-lived) Probe_Excited->Probe_Triplet Intersystem Crossing (Sulfonamide enhanced) Type1 Type I Pathway (Electron Transfer) Probe_Triplet->Type1 Type2 Type II Pathway (Energy Transfer) Probe_Triplet->Type2 Radicals Radicals (O2•-, HO•) Type1->Radicals Hypoxia/Substrate SingletOx Singlet Oxygen (1O2) Type2->SingletOx Normoxia

Caption: Partitioning of photochemical energy in sulfonamide probes. The sulfonamide group stabilizes the amphiphilic structure, facilitating membrane localization where Type I/II ratios can shift.

Comparative Performance Analysis

The following comparison evaluates three classes of probes used to induce oxidative stress.

Table 1: Performance Metrics of Sulfonamide Probes vs. Alternatives
FeatureSulfonamide Porphyrins (e.g., TPP(SO

NHEt)

)
Sulfonamide Bacteriochlorins (e.g., F

BMet)
Standard Chlorins (e.g., Ce6, Verteporfin)
Primary ROS Output Singlet Oxygen (

)
(Type II)
Mixed / Radical Bias (Type I & II)Mixed
Excitation Window Visible Red (630-650 nm)NIR (730-750 nm) Visible Red (660-690 nm)
ROS Quantum Yield (

)
High (0.60 - 0.75)Moderate (0.40 - 0.60)High (0.65)
Photostability Excellent (Resists bleaching)Good (Fluorination improves stability)Moderate (Prone to photobleaching)
Hypoxia Performance Poor (Requires

)
Enhanced (Type I works in low

)
Poor
Reproducibility Risk Aggregation in aqueous mediaSynthesis purity (Atropoisomers)Rapid clearance/instability

Key Insight: For deep-tissue simulations or hypoxic tumor models, Sulfonamide Bacteriochlorins offer superior reproducibility because their Type I mechanism is less dependent on local oxygen concentration, a variable that fluctuates wildly in vivo [1, 2].

Validated Protocol: Reproducible Induction & Verification

To ensure scientific integrity, you cannot rely on the probe's theoretical yield alone. You must validate the actual ROS induction in your specific biological matrix.

Phase A: Preparation and Stability Check
  • Stock Solution: Dissolve sulfonamide probe in DMSO (max 5 mM). Store in dark at -20°C.

    • Why: Sulfonamides resist hydrolysis, but light exposure causes pre-activation.

  • Aggregation Test: Dilute to working concentration (e.g., 5 µM) in PBS. Measure Absorbance.

    • Criterion: Sharp Soret band indicates monomeric state. Broadening indicates aggregation, which kills reproducibility by quenching the triplet state.

Phase B: The "Dual-Lock" Verification System

Do not rely on a single sensor (like DCFH-DA) which is prone to artifacts. Use this dual-system:

  • Specific

    
     Verification: 
    
    • Reagent: SOSG (Singlet Oxygen Sensor Green) or DPBF (chemical trap).

    • Protocol: Irradiate Probe + SOSG.

    • Control: Probe + SOSG + Sodium Azide (NaN

      
      ) .
      
    • Logic: If NaN

      
       (a specific 
      
      
      
      quencher) does not abolish the signal, your stress is artifactual or non-specific [3].
  • Radical Verification (Type I):

    • Reagent: HPF (Hydroxyphenyl fluorescein) or EPR Spin Trapping (DMPO).[3]

    • Protocol: Irradiate Probe + HPF.

    • Control: Probe + HPF + Mannitol (Hydroxyl radical scavenger).

Visualization: The Dual-Lock Workflow

Validation_Protocol Start Start: Sulfonamide Probe Induction Experiment Step1 1. Aggregation Check (Absorbance Spectrum) Start->Step1 Decision Monomeric? Step1->Decision Fail Discard: Sonicate or change solvent Decision->Fail No Pass Proceed to Irradiation Decision->Pass Yes PathA Path A: Singlet Oxygen (Probe + SOSG) Pass->PathA PathB Path B: Radicals (Probe + HPF) Pass->PathB Parallel Dual-Lock Verification ControlA Control: Add NaN3 (Must quench signal) PathA->ControlA ControlB Control: Add Mannitol (Must quench signal) PathB->ControlB Result Validated Reproducible Stress ControlA->Result ControlB->Result

Caption: The "Dual-Lock" workflow ensures that observed oxidative stress is mechanistically defined and not a result of probe aggregation or sensor artifacts.

Critical Artifacts & Troubleshooting

Issue: Self-Activation of Sensors Sulfonamide probes often require blue/green light for excitation if not using NIR variants. This overlaps with the excitation of SOSG/fluorescein, causing the sensor itself to generate ROS [4].

  • Solution: Use Sulfonamide Bacteriochlorins (excitation >700 nm) to spectrally separate the induction light from the detection light (usually 488/525 nm).

Issue: Dark Toxicity Some sulfonamide derivatives exhibit toxicity without light due to carbonic anhydrase inhibition.

  • Check: Always run a "Dark Control" (Probe + Cells, No Light). If viability drops >10% in the dark, the probe is acting as a drug, not just a stress inducer.

References

  • Sulfonamide Porphyrins as Potent Photosensitizers against Multidrug-Resistant Staphylococcus aureus (MRSA): The Role of Co-Adjuvants. Int. J. Mol. Sci. 2020. Link

  • Better in the Near Infrared: Sulfonamide Perfluorinated-Phenyl Photosensitizers for Improved Simultaneous Targeted Photodynamic Therapy and Real-Time Fluorescence Imaging. ACS Publications. 2024.[3][4][5] Link

  • Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. Methods. 2016. Link

  • Sulfonamides stimulate ROS formation upon glycation of human carbonic anhydrase II. Int. J. Biol. Macromol.[6] 2023.[6][7] Link

  • Discovery of Small-Molecule Sulfonamide Fluorescent Probes for GPR120. Front. Pharmacol. 2019. Link

Sources

Safety Operating Guide

1-(Phenylethynesulfonyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of highly reactive synthetic intermediates. 1-(Phenylethynesulfonyl)piperazine (CAS: 1369072-59-2) is a specialized chemical reagent featuring an acetylenic sulfone moiety coupled with a piperazine ring[1][2]. While this compound is invaluable for SOMOphilic alkynylation and serves as a robust functional reagent in complex organic synthesis[3], its inherent reactivity profile demands rigorous operational and disposal protocols.

This guide provides a self-validating, causality-driven system for managing this compound, ensuring that your laboratory maintains strict safety standards and environmental compliance.

Chemical Profiling & Mechanistic Hazard Assessment

To safely handle and dispose of a chemical, one must first understand the mechanistic causality behind its hazards. 1-(Phenylethynesulfonyl)piperazine presents a dual-hazard profile based on its structural components:

  • The Acetylenic Sulfone Moiety (Electrophilic Hazard): Acetylenic sulfones are exceptionally powerful Michael acceptors. The strongly electron-withdrawing nature of the sulfonyl group highly activates the adjacent alkyne towards conjugate addition[4][5]. In a biological or environmental context, this makes the compound a potent sensitizer and toxicant, as it can rapidly and irreversibly react with nucleophilic residues—such as native, reactive cysteine thiols in proteins[6].

  • The Piperazine Ring (Basic/Irritant Hazard): Piperazine derivatives are characteristically basic and act as severe skin, eye, and respiratory irritants.

Operational Causality: Because the compound can undergo rapid addition reactions with nucleophiles, it must be strictly segregated from strong bases, primary/secondary amines, and thiols in the waste stream to prevent uncontrolled, heat-generating reactions.

Reactivity A 1-(Phenylethynesulfonyl)piperazine (Electrophilic Alkynyl Sulfone) C Conjugate (Michael) Addition (C-S Bond Formation) A->C Electrophilic attack B Biological Nucleophiles (e.g., Cysteine Thiols) B->C Nucleophilic attack D Covalent Adduct Formation (Sensitization / Toxicity) C->D Irreversible binding

Fig 1. Mechanistic pathway of acetylenic sulfone reactivity with biological nucleophiles.

Quantitative Data & Hazard Profiling

Before initiating any disposal protocol, verify the physicochemical properties to ensure container compatibility and regulatory compliance.

Property / HazardSpecificationOperational Implication
CAS Number 1369072-59-2[1][2]Must be explicitly listed on EHS waste labeling.
Chemical Formula C12H14N2O2SHigh organic/sulfur content; requires professional incineration.
Primary Reactivity Michael Acceptor / SOMOphile[3]Segregate from nucleophilic waste streams (amines, thiols).
GHS Classification Irritant (Skin/Eye), SensitizerMandates nitrile gloves, goggles, and fume hood handling.
Waste Category Hazardous Organic Waste[7]Do not flush down drains; utilize satellite accumulation[7].

Step-by-Step Disposal & Deactivation Procedures

Standard environmental health and safety (EHS) guidelines dictate that reactive organic intermediates must be managed strictly as hazardous waste[7]. Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain[7].

Protocol 1: Routine Waste Collection & Segregation

This protocol ensures the safe accumulation of day-to-day experimental waste.

  • Waste Segregation : Isolate 1-(Phenylethynesulfonyl)piperazine waste from aqueous waste, strong oxidizers, and highly nucleophilic solutions. Ensure the waste container is chemically compatible with both the solute and the solvent[8].

  • Primary Containment :

    • Solid Waste: Place contaminated consumables (weigh boats, spatulas, Kimwipes, empty chemical bottles) into a sealable, puncture-resistant container or double-bag them in clear, heavy-duty plastic[8].

    • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, DCM, or THF), collect the solution in a compatible high-density polyethylene (HDPE) or PTFE-lined glass carboy[8]. Keep the container closed at all times unless actively adding waste[7].

  • Hazard Labeling : Attach a standardized Hazardous Waste Label immediately upon adding the first drop or particle of waste[7]. The label must explicitly list "1-(Phenylethynesulfonyl)piperazine" alongside the specific solvent used. Do not use chemical abbreviations[7].

  • SAA Storage & Pickup : Store the sealed container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a plastic bin) to prevent spill propagation[7]. Submit a chemical collection request to your local EHS department once the container is 80% full[7].

Protocol 2: Localized Spill Response

This protocol outlines the immediate response to a dry powder spill inside a chemical fume hood.

  • Isolate the Area : Immediately halt work, leave the fume hood sash lowered to a safe working height, and alert nearby personnel.

  • Wet Containment : Because aerosolized piperazine powders are severe respiratory irritants, do not sweep the dry powder. Gently cover the solid spill with damp absorbent pads. Use a non-reactive, low-volatility solvent (like isopropanol or water) to wet the pads and suppress dust generation.

  • Mechanical Collection : Use a non-sparking scoop or chemically resistant spatula to transfer the wetted powder and absorbent materials into a solid hazardous waste container.

  • Surface Decontamination : Wash the spill area with a mild detergent solution or an alcohol-based solvent to remove residual traces, as the piperazine moiety can leave basic, irritating residues. Dispose of all cleaning materials as solid hazardous waste[8].

DisposalWorkflow Start Waste Generation: 1-(Phenylethynesulfonyl)piperazine Solid Solid Waste / Consumables Start->Solid Liquid Liquid Solutions Start->Liquid Cont1 Sealable Solid Container (Double-bagged / HDPE) Solid->Cont1 Cont2 Compatible Liquid Carboy (Glass / PTFE-lined) Liquid->Cont2 Label Apply Hazardous Waste Label Cont1->Label Cont2->Label EHS EHS Satellite Accumulation Area & Pickup Request Label->EHS

Fig 2. Step-by-step segregation and disposal workflow for acetylenic sulfone waste.

References

  • Title: 1-(phenylethynesulfonyl)
  • Title: 1-(phenylethynesulfonyl)piperazine | 1369072-59-2 (MSDS Search)
  • Source: cornell.
  • Source: rsc.
  • Source: cornell.
  • Source: acs.
  • Source: researchgate.
  • Source: mtak.

Sources

Personal protective equipment for handling 1-(Phenylethynesulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(Phenylethynesulfonyl)piperazine Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Covalent Warhead" Protocol

Status: High-Reactivity Electrophile (Michael Acceptor) Primary Hazard: Irreversible Protein Alkylation & Sensitization

1-(Phenylethynesulfonyl)piperazine is not a standard bench reagent; it belongs to a class of alkynyl sulfones . Structurally, the conjugation of the electron-withdrawing sulfonyl group (


) with the alkyne (

) creates a potent Michael acceptor .

Unlike simple buffers or salts, this compound is chemically designed to react with nucleophiles—specifically cysteine residues in proteins. Therefore, standard "irritant" protocols are insufficient. Operational safety must focus on preventing covalent modification of biological tissue, which can lead to severe sensitization, dermatitis, and potential systemic toxicity.

Immediate Action Required:

  • Treat as a Sensitizer: Assumption of high potency due to the piperazine motif combined with a reactive warhead.

  • Solvent Warning: When dissolved in DMSO or DMF, this compound gains the ability to penetrate nitrile gloves rapidly.

  • Zero-Exposure Tolerance: All handling must occur inside a certified fume hood.

Risk Assessment & Hazard Identification

This assessment synthesizes structural activity relationships (SAR) to bridge the gap where specific toxicological data is limited.

Hazard ClassRisk MechanismOperational Implication
Skin Sensitization High. The piperazine ring is a known sensitizer [1]. The alkynyl sulfone moiety allows the molecule to covalently bind to skin proteins (haptenization), triggering immune responses.Exposure may not cause immediate pain but can lead to life-long allergic contact dermatitis.
Eye Damage Severe. The sulfonyl group is acidic/corrosive, and the electrophilic alkyne can cross-link corneal proteins.Standard safety glasses are insufficient for liquid handling; goggles are mandatory.
Respiratory Irritation Moderate to High. Dust or aerosols can alkylate mucous membrane proteins.N95 masks are inadequate for solution aerosols; use P100 or supplied air if outside a hood.
Carrier Solvent Risk Critical. DMSO and DMF facilitate the transport of the compound through intact skin and standard glove materials.Double-gloving with specific material combinations is required for stock solutions.
Personal Protective Equipment (PPE) Matrix

Select PPE based on the physical state of the reagent. The "Solution Phase" requirements are stricter due to the skin-permeation risks of carrier solvents.

PPE Decision Logic

PPE_Logic Start Select Reagent State Solid Solid / Powder Start->Solid Solution Solution (DMSO/DMF/Organic) Start->Solution Gloves_S Gloves: Nitrile (min 5 mil) Solid->Gloves_S Gloves_L Gloves: Laminate (Silver Shield) UNDER Nitrile Solution->Gloves_L Resp_S Respiratory: Fume Hood (Balance Enclosure) Gloves_S->Resp_S Eye_S Eye: Safety Glasses w/ Side Shields Resp_S->Eye_S Resp_L Respiratory: Fume Hood (Sash < 18") Gloves_L->Resp_L Eye_L Eye: Chemical Splash Goggles Resp_L->Eye_L

Figure 1: PPE Selection Logic based on physical state. Note the escalation to laminate gloves for solutions.

Detailed PPE Specifications
ComponentSolid Handling (Weighing)Solution Handling (Synthesis/Assay)Technical Rationale
Hand Protection Single Nitrile (0.11 mm / 5 mil). Change every 30 mins.Laminate (Silver Shield) liner + Nitrile outer.DMSO permeates nitrile in <10 mins. Laminate provides >4hr breakthrough protection against carrier solvents [2].
Eye Protection Safety Glasses with side shields.[1]Chemical Splash Goggles (indirect vent).Goggles prevent fluid bypass if a splash occurs during pipetting or vortexing.
Body Protection Standard Lab Coat (Cotton/Poly).Tyvek® Sleeves or Apron over Lab Coat.Protects forearms from splashes that can wick through standard fabric cuffs.
Respiratory Fume Hood or Powder Containment Hood.Fume Hood (Face velocity: 80–100 fpm).Inhalation of the aerosolized warhead can cause respiratory sensitization [3].
Operational Protocol: Step-by-Step

This protocol minimizes the risk of static discharge (common with piperazines) and solvent exposure.

Phase A: Weighing & Solubilization
  • Static Control: Piperazine derivatives are often fluffy and static-prone. Use an anti-static gun or polonium strip inside the balance enclosure before opening the vial.

  • The "Coffin" Method:

    • Place the receiving vial inside a secondary container (e.g., a beaker) before adding the solid.

    • If any powder spills, it falls into the beaker, not the balance.

  • Solvent Addition:

    • Add solvent (DMSO/DMF) slowly down the side of the vial.

    • STOP: Do not vortex with a standard open-top tube. Cap tightly, seal with Parafilm, then vortex.

Phase B: Reaction & Handling
  • Closed Systems: Perform all reactions in closed vessels (septum-capped vials). Avoid open-air reflux unless strictly necessary.

  • Needle Safety: If transferring via syringe, use Luer-lock needles to prevent "pop-off" accidents that spray the reagent.

Phase C: Decontamination (The "Quench" Step)

Because this molecule is an electrophile, simple water washing is insufficient—it may just spread the reactive chemical. You must chemically inactivate it.

  • Quenching Agent: 5% Cysteine or Glutathione solution (adjusted to pH 8–9) OR 10% Ethylenediamine in ethanol.

  • Mechanism: The thiol or amine nucleophile attacks the alkyne/sulfonyl center, permanently neutralizing the electrophile.

Emergency Response & Spill Management
Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (If >10mL or outside hood) Spill->Evacuate PPE_Up 2. Don PPE: Double Gloves + Goggles Spill->PPE_Up Minor Spill Evacuate->PPE_Up Cover 3. Cover with Absorbent Pads PPE_Up->Cover Quench 4. Apply Quench Agent (10% Amine or Thiol) Cover->Quench Wait 5. Wait 15 Mins (Reaction Time) Quench->Wait Collect 6. Collect as Hazardous Waste Wait->Collect

Figure 2: Chemical Decontamination Workflow. The "Quench" step is critical to destroy the reactive warhead.

Exposure First Aid:

  • Skin: Immediately wash with soap and water for 15 minutes.[2] Do not use alcohol (it enhances skin penetration).

  • Eyes: Flush for 15 minutes.[3][4][5] Seek ophthalmologist evaluation immediately (risk of corneal cross-linking).

Disposal & Waste Management

Do not dispose of this compound down the drain.[6][7] Its reactivity poses a threat to aquatic life and water treatment systems.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical Waste (Toxic/Irritant).High-temperature incineration (

C).
Liquid Waste Halogenated Organic (if DCM used) or Non-Halogenated.Incineration. Label as "Contains Reactive Electrophile."
Contaminated Sharps Biohazardous/Chemical Sharps.Hard-walled sharps container. Do not recap needles.
References
  • European Chemicals Agency (ECHA). Piperazine: Summary of Classification and Labelling. (Harmonised classification: Respiratory Sens. 1, Skin Sens. 1).[2][8] Retrieved from: [Link]

  • National Institutes of Health (NIH) - PubChem. 1-(Phenylsulfonyl)piperazine Compound Summary. (Analogous sulfonamide structure safety data). Retrieved from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.